molecular formula C8H14O B12656497 4-Vinylcyclohexan-1-ol CAS No. 76123-09-6

4-Vinylcyclohexan-1-ol

Cat. No.: B12656497
CAS No.: 76123-09-6
M. Wt: 126.20 g/mol
InChI Key: MYKPQTQXWQAXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Vinylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76123-09-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h2,7-9H,1,3-6H2

InChI Key

MYKPQTQXWQAXPP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(CC1)O

Origin of Product

United States
Foundational & Exploratory

4-Vinylcyclohexan-1-ol: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and drug discovery, bifunctional aliphatic ring systems are highly prized for their ability to serve as versatile, orthogonal chiral synthons. 4-Vinylcyclohexan-1-ol (IUPAC: 4-ethenylcyclohexan-1-ol) is a quintessential example of such a scaffold. Featuring both a reactive hydroxyl group and a pendant vinyl moiety on a conformationally dynamic cyclohexane ring, this compound enables regioselective and stereospecific functionalizations[1].

This technical guide explores the core structural properties, field-proven synthetic protocols, and the critical role of 4-vinylcyclohexan-1-ol in the development of complex pharmaceutical intermediates, including anti-cancer β -elemene derivatives and central nervous system (CNS) drug candidates.

Chemical Structure & Physical Properties

4-Vinylcyclohexan-1-ol ( C8​H14​O ) consists of a cyclohexane ring substituted with a hydroxyl group at the C1 position and an ethenyl (vinyl) group at the C4 position. The presence of two stereocenters (C1 and C4) gives rise to cis and trans diastereomers, which dictate the molecule's spatial geometry and subsequent reactivity. The pendant vinyl group is highly lipophilic and prone to electrophilic addition, while the hydroxyl group serves as a hydrogen-bond donor/acceptor and a site for esterification or oxidation.

Table 1: Physicochemical and Computed Properties

To facilitate experimental design, the foundational quantitative data for 4-vinylcyclohexan-1-ol is summarized below, based on validated computational and experimental databases[1].

PropertyValueScientific Implication
IUPAC Name 4-ethenylcyclohexan-1-olStandardized nomenclature for structural identification.
CAS Registry Number 76123-09-6Unique identifier for sourcing and regulatory compliance.
Molecular Formula C8​H14​O Indicates a degree of unsaturation of 2 (one ring, one double bond).
Molar Mass 126.20 g/mol Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area (TPSA) 20.2 ŲExcellent membrane permeability; highly suitable for CNS targeting.
XLogP3 (Lipophilicity) 1.7Balanced amphiphilicity, ensuring good solubility in organic solvents.
Hydrogen Bond Donors/Acceptors 1 / 1Capable of forming targeted interactions within protein binding pockets.
Rotatable Bonds 1Restricted conformational flexibility, reducing entropic penalty upon target binding.

Mechanistic Pathways & Reactivity Profile

The true value of 4-vinylcyclohexan-1-ol lies in its orthogonal reactivity. The hydroxyl group can be selectively oxidized to a ketone (yielding 4-vinylcyclohexanone) or esterified (e.g., to 4-vinylcyclohexyl formic acid methyl ester) without disrupting the alkene[2]. Conversely, the vinyl group can undergo hydroboration, epoxidation, or cross-metathesis while the hydroxyl group is protected.

The directed transformation of these functional groups is mapped in the diagram below.

ReactivityPathway VCH 4-Vinylcyclohexene (Starting Material) Epoxide 4-Vinylcyclohexene Oxide (Intermediate) VCH->Epoxide Epoxidation (mCPBA) VCHOL 4-Vinylcyclohexan-1-ol (Core Synthon) Epoxide->VCHOL Regioselective Reduction Esters Ester Derivatives (e.g., Formic Acid Esters) VCHOL->Esters Esterification Ketones 4-Vinylcyclohexanone (Oxidation Product) VCHOL->Ketones Oxidation (PDC/Dess-Martin) Elemene β-Elemene Derivatives (Anti-Cancer Agents) VCHOL->Elemene Derivatization Amino 2-Amino-4-vinylcyclohexanol (CNS Drug Precursor) VCHOL->Amino Amination / Ring Opening

Fig 1: Orthogonal reactivity and synthetic pathways of 4-vinylcyclohexan-1-ol in drug development.

Experimental Protocols: Synthesis via Epoxide Hydroboration

A persistent challenge in synthesizing 4-vinylcyclohexan-1-ol from commercially abundant 4-vinylcyclohexene is achieving chemoselective hydration of the internal ring double bond while leaving the pendant vinyl group intact. Classical transition metal-catalyzed hydrations often suffer from poor regioselectivity.

As a self-validating system, the most robust methodology involves the epoxidation of the internal alkene to form 4-vinylcyclohexene oxide[3], followed by regioselective hydroboration using molecular alkali metal catalysts to yield the Markovnikov alcohol[4].

Protocol: Regioselective Reduction of 4-Vinylcyclohexene Oxide

Rationale & Causality: Standard reductions using LiAlH4​ can be overly aggressive and pose safety risks at scale. Utilizing a catalytic alkali metal system (e.g., Sodium triethylborohydride with a terpyridine ligand) ensures high regioselectivity (Markovnikov ring-opening) and complete preservation of the terminal vinyl group due to the steric bulk and electronic tuning of the catalyst complex[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 2,2′;6′,2′′ -terpyridine (1.0 mmol) in anhydrous diethyl ether ( Et2​O , 10 mL). Dropwise add Sodium triethylborohydride (1.1 mL, 1.0 M in THF). A dark green solution will develop, indicating the formation of the active catalytic complex[4].

  • Substrate Addition: To a reaction vial containing 0.05 mmol of the active catalyst, add 4-vinylcyclohexene oxide (0.25 mmol). Note: The epoxide is easily synthesized prior via mCPBA oxidation of 4-vinylcyclohexene.

  • Reaction Execution: Add anhydrous toluene (1 mL) to the mixture until a clear solution forms. Stir the reaction at 80°C for 16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the epoxide spot ( Rf​≈0.6 ) and the appearance of a highly polar alcohol spot ( Rf​≈0.2 ) validates the ring-opening.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and carefully quench with a basic hydrogen peroxide solution ( NaOH/H2​O2​ ) to hydrolyze the borate ester intermediate into the free alcohol.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Characterization: Purify via silica gel chromatography. The structural integrity of 4-vinylcyclohexan-1-ol is confirmed via 1H NMR (500 MHz, CDCl3​ ): Look for the distinct overlapping multiplet of the terminal vinyl protons at δ 5.87–5.73 and the carbinol proton (CH-OH) shifting to δ ~4.0[3][4].

Applications in Advanced Therapeutics

The unique structural topology of 4-vinylcyclohexan-1-ol makes it a highly sought-after intermediate in modern pharmacognosy and synthetic chemistry.

Synthesis of β -Elemene Anti-Cancer Derivatives

β -Elemene is a natural sesquiterpene extracted from Curcuma wenyujin, utilized in traditional medicine for its anti-tumor properties. However, its high lipophilicity and moderate biological activity limit its clinical efficacy. Researchers utilize 4-vinylcyclohexanol derivatives as key structural motifs to synthesize oxidized β -elemene analogs. For instance, SeO2​ -mediated allylic oxidation produces derivatives like (1S,3S,4S)-4-methyl-1,3-di(prop-1-en-2-yl)-4-vinylcyclohexan-1-ol[5][6]. These functionalized cyclohexanol derivatives exhibit significantly enhanced anti-proliferation activities against A549 (lung cancer) and U-87MG (glioblastoma) cell lines compared to native β -elemene[5].

Chiral Synthons for CNS Drug Candidates

Derivatives such as 2-Amino-4-vinylcyclohexanol (CAS: 90125-42-1) leverage the 4-vinylcyclohexanol backbone to introduce an amine functionality adjacent to the hydroxyl group[7]. This creates a 1,2-amino alcohol motif, a privileged pharmacophore in medicinal chemistry. The rigid cyclohexane ring locks the spatial arrangement of the amine and hydroxyl groups, making it an ideal chiral synthon for developing novel drug candidates targeting central nervous system (CNS) receptors, where precise stereochemistry is required for target affinity[7].

References

  • PubChem. "4-Vinylcyclohexan-1-ol | C8H14O | CID 3018636". National Center for Biotechnology Information. Available at: [Link]

  • Royal Society Open Science. " β -Elemene derivatives produced from SeO2-mediated oxidation reaction". Available at:[Link]

  • ResearchGate. "(PDF) β -Elemene derivatives produced from SeO2-mediated oxidation reaction". Available at:[Link]

  • National Science Foundation (NSF PAR). "Markovnikov Alcohols via Epoxide Hydroboration by Molecular Alkali Metal Catalysts". Available at:[Link]

  • National Institutes of Health (PMC). "Markovnikov alcohols via epoxide hydroboration by molecular alkali metal catalysts". Available at:[Link]

  • ChemicalCell. "Cyclohexanol,2-Amino-4-Ethenyl-(9Ci) CAS NO 90125-42-1". Available at:[Link]

Sources

Thermodynamic Stability of 4-Vinylcyclohexanol Isomers: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of substituted cyclohexanes is a foundational principle in stereoselective synthesis and drug development. For 4-vinylcyclohexanol , the spatial relationship between the hydroxyl (-OH) and vinyl (-CH=CH₂) groups dictates the molecule's conformational free energy and its behavior in late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 4-vinylcyclohexanol isomers, proving that the trans-isomer is the global thermodynamic minimum. By leveraging quantitative A-values and self-validating experimental equilibration protocols, this guide equips researchers with the predictive frameworks necessary for complex molecular design.

Structural Fundamentals & Conformational Analysis

In 1,4-disubstituted cyclohexanes, the relative stereochemistry ( cis vs. trans ) governs the available chair conformations. The thermodynamic preference of a substituent for the equatorial over the axial position is quantified by its A-value (conformational free energy, −ΔG∘ ).

To evaluate 4-vinylcyclohexanol, we must compare the steric bulk of its two substituents:

  • Hydroxyl Group (-OH): Despite oxygen's electronegativity, the -OH group has a relatively low A-value. The O-H bond can freely rotate outward, minimizing 1,3-diaxial interactions with the syn-axial protons of the cyclohexane ring[1].

  • Vinyl Group (-CH=CH₂): The vinyl group is significantly bulkier. While the alkene is planar, the α -proton and the π -electron cloud create severe steric clashes and Pauli repulsion when forced into the axial position, resulting in a much higher A-value [2].

Quantitative Data Presentation

The thermodynamic penalty for placing these groups in the axial position is summarized below.

Table 1: A-Values of Relevant Substituents | Substituent | A-value ( ΔGax→eq∘​ ) | Primary Steric Driver | | :--- | :--- | :--- | | -OH (Hydroxyl) | 0.87 kcal/mol | Minimal; O-H bond rotates away from 1,3-diaxial protons. | | -CH=CH₂ (Vinyl) | 1.49 kcal/mol | High; α -proton and π -system clash with C3/C5 axial protons. |

Note: Values are standard conformational free energies in non-polar solvents at 298 K.

Thermodynamic Stability Analysis

Because the vinyl group's A-value (1.49 kcal/mol) is strictly greater than the hydroxyl group's A-value (0.87 kcal/mol), the vinyl group dictates the conformational bias of the ring.

The trans-Isomer

In trans-4-vinylcyclohexanol, the substituents are on opposite faces of the ring. This allows for two possible chair conformations:

  • Diequatorial (e,e): Both the vinyl and -OH groups are equatorial. This conformation suffers zero 1,3-diaxial penalties ( ΔGrel​=0.00 kcal/mol).

  • Diaxial (a,a): Both groups are axial. This is highly destabilized ( ΔGrel​=1.49+0.87=2.36 kcal/mol).

The cis-Isomer

In cis-4-vinylcyclohexanol, the substituents are on the same face of the ring, forcing an axial-equatorial relationship:

  • Equatorial-Axial (e,a): The bulkier vinyl group is equatorial, and the -OH group is axial. The energy penalty is solely the A-value of the -OH group ( ΔGrel​=0.87 kcal/mol).

  • Axial-Equatorial (a,e): The vinyl group is axial, and the -OH group is equatorial. The energy penalty is the A-value of the vinyl group ( ΔGrel​=1.49 kcal/mol).

Conclusion: The trans-(e,e) conformer is the global thermodynamic minimum. The most stable cis conformer is cis-(e,a). Therefore, the trans-isomer is thermodynamically more stable than the cis-isomer by approximately 0.87 kcal/mol . At 298 K, the Boltzmann distribution ( ΔG=−RTlnK ) predicts an equilibrium mixture of approximately 81% trans and 19% cis .

Table 2: Conformational Free Energy Matrix | Isomer | Conformation | Vinyl Position | -OH Position | Relative Energy ( ΔG ) | Stability Rank | | :--- | :--- | :--- | :--- | :--- | :--- | | trans | (e,e) | Equatorial | Equatorial | 0.00 kcal/mol | 1 (Global Min) | | cis | (e,a) | Equatorial | Axial | +0.87 kcal/mol | 2 | | cis | (a,e) | Axial | Equatorial | +1.49 kcal/mol | 3 | | trans | (a,a) | Axial | Axial | +2.36 kcal/mol | 4 |

Visualizing the Thermodynamic Landscape

Conformations cluster_trans trans-4-Vinylcyclohexanol cluster_cis cis-4-Vinylcyclohexanol trans_ee trans-(e,e) ΔG = 0.00 kcal/mol trans_aa trans-(a,a) ΔG = +2.36 kcal/mol trans_ee->trans_aa Chair Flip cis_ea cis-(e,a) ΔG = +0.87 kcal/mol cis_ae cis-(a,e) ΔG = +1.49 kcal/mol cis_ea->cis_ae Chair Flip

Figure 1: Conformational free energy landscape for 4-vinylcyclohexanol isomers.

Experimental Protocol: Thermodynamic Equilibration

In synthetic campaigns, such as the late-stage C-H olefination of complex natural products [3], obtaining a specific diastereomer is critical. If a reaction yields a kinetic mixture of cis/trans isomers, the mixture can be funneled to the thermodynamic trans-majority state using an Oppenauer oxidation / Meerwein-Ponndorf-Verley (MPV) reduction sequence.

Step-by-Step Methodology

Objective: To experimentally establish the thermodynamic ratio of trans- to cis-4-vinylcyclohexanol.

  • System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-vinylcyclohexanol (1.0 equiv, kinetic mixture) in anhydrous toluene to achieve a 0.2 M concentration.

  • Catalyst Initiation: Add Aluminum isopropoxide ( Al(OiPr)3​ ) (0.2 equiv) and a catalytic amount of 4-vinylcyclohexanone (0.05 equiv).

    • Causality: The ketone acts as a critical redox shuttle. It accepts a hydride from the alcohol (forming the aluminum alkoxide), temporarily oxidizing the substrate to a planar ketone. This erases the C1 stereocenter and allows the hydride to be delivered back to the less sterically hindered face, establishing a dynamic equilibrium.

  • Thermal Equilibration: Reflux the mixture at 110 °C for 48 hours.

    • Causality: Elevated temperatures overcome the activation barrier for the intermolecular hydride transfer, ensuring the system escapes any kinetic traps and reaches the true thermodynamic global minimum.

  • Self-Validating Control (Critical): Run two parallel reactions—one starting with >95% pure cis-isomer and another with >95% pure trans-isomer.

    • Causality: If the protocol is robust, both disparate starting points must converge to the exact same final diastereomeric ratio (dr 81:19). This parallel convergence is the definitive proof of thermodynamic control.

  • Quenching & Analysis: Cool the reaction to 0 °C and quench with 1M HCl to hydrolyze the aluminum alkoxides. Extract with diethyl ether, dry over Na2​SO4​ , and analyze the crude organic layer via quantitative 1 H NMR (integrating the distinct C1 carbinol protons) to determine the final trans/cis ratio.

Workflow Visualization

Equilibration cis cis-4-Vinylcyclohexanol (Higher Energy) trans trans-4-Vinylcyclohexanol (Global Minimum) cis->trans Thermodynamic Driving Force ΔG° ≈ -0.87 kcal/mol ketone 4-Vinylcyclohexanone (Redox Intermediate) cis->ketone Oxidation Al(OiPr)3 ketone->trans Reduction Al(OiPr)3

Figure 2: Catalytic thermodynamic equilibration of 4-vinylcyclohexanol isomers via redox shuttle.

Conclusion & Implications in Drug Development

Understanding the thermodynamic stability of 4-vinylcyclohexanol isomers is not merely an academic exercise; it is a critical parameter in process chemistry. Because the trans-isomer is favored by 0.87 kcal/mol, synthetic routes that rely on thermodynamic control will inherently favor the diequatorial product. Conversely, if a drug candidate requires the cis-configuration, chemists must design strictly kinetically controlled pathways (e.g., bulky hydride reductions of the corresponding ketone at cryogenic temperatures) to override the natural thermodynamic bias.

References

  • Asano, K. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.[Link][1]

  • Buchanan, G. W. Low temperature carbon-13 magnetic resonance detection of axial conformers in vinyl- and formylcyclohexane. Canadian Journal of Chemistry (1982).[Link][2]

  • Baudoin, O. et al. Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. The Journal of Organic Chemistry (2021).[Link][3]

Sources

IR spectroscopy absorption bands for 4-vinylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Vinylcyclohexan-1-ol

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules by identifying their constituent functional groups. This guide provides a comprehensive analysis of the infrared absorption spectrum of 4-vinylcyclohexan-1-ol, a molecule incorporating a hydroxyl group, a vinyl moiety, and a saturated carbocyclic ring. We will dissect the spectrum by correlating specific absorption bands with their originating molecular vibrations, offering field-proven insights into spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for molecular characterization and quality control.

Introduction to IR Spectroscopy and 4-Vinylcyclohexan-1-ol

Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds. The frequencies at which a molecule absorbs this radiation are unique to its structure, making the resulting IR spectrum a molecular "fingerprint." Specific functional groups give rise to characteristic absorption bands within predictable wavenumber ranges, allowing for their unambiguous identification.

The target analyte, 4-vinylcyclohexan-1-ol (C₈H₁₄O), possesses three distinct structural features that are readily identifiable by IR spectroscopy:

  • An Alcohol Group: Characterized by a secondary hydroxyl (-OH) group on the cyclohexane ring.

  • An Alkene (Vinyl) Group: An ethenyl substituent (-CH=CH₂) attached to the ring.

  • A Saturated Ring System: The cyclohexane backbone composed of sp³-hybridized carbons and hydrogens.

By understanding the expected absorptions for each of these components, a detailed and reliable interpretation of the molecule's IR spectrum can be achieved.

Molecular Structure and Key Vibrational Modes

The structure of 4-vinylcyclohexan-1-ol dictates which vibrational modes will be IR-active. The primary absorptions of interest arise from the stretching and bending of the O-H, C-O, C=C, =C-H, and C-H bonds.

Caption: Key bonds in 4-vinylcyclohexan-1-ol responsible for characteristic IR absorptions.

In-Depth Analysis of IR Absorption Bands

The IR spectrum of 4-vinylcyclohexan-1-ol can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

Alcohol Functional Group Absorptions
  • O-H Stretching: The most prominent feature of an alcohol's IR spectrum is the hydroxyl group stretch. In a condensed phase (like a neat liquid film), intermolecular hydrogen bonding causes this absorption to appear as a very strong and broad band in the 3500-3200 cm⁻¹ region.[1][2][3] The significant width of this band is a direct consequence of the diverse hydrogen-bonding environments within the sample, and its presence is a definitive indicator of an alcohol.[4][5]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond results in a strong absorption in the fingerprint region. For secondary alcohols like 4-vinylcyclohexan-1-ol, this band typically appears between 1260-1050 cm⁻¹ .[1][3] The IR spectrum of the closely related cyclohexanol shows this peak near 1050 cm⁻¹.[2] The simultaneous observation of a broad O-H stretch and a strong C-O stretch provides a self-validating confirmation of the alcohol functionality.

Vinyl Group Absorptions
  • =C-H Stretching (sp² C-H): The stretching of the C-H bonds on the vinyl group occurs at a higher frequency than those on the saturated ring. This gives rise to one or more medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7][8] This absorption is diagnostically crucial as it distinguishes unsaturated C-H bonds from saturated ones.

  • C=C Stretching: The carbon-carbon double bond stretch appears in the 1680-1640 cm⁻¹ region.[6][8] For monosubstituted alkenes (vinyl groups), this band is often of medium intensity.[5] Its presence confirms the alkene functionality.

  • =C-H Bending (Out-of-Plane Wag): The out-of-plane bending vibrations of the vinyl C-H bonds produce highly characteristic and strong absorptions in the fingerprint region. For a vinyl group, two distinct and intense bands are expected: one near 990 ± 5 cm⁻¹ and another near 910 ± 5 cm⁻¹ .[6][9] The appearance of both of these sharp peaks is a reliable indicator for the presence of a -CH=CH₂ moiety.

Cyclohexyl Group Absorptions
  • -C-H Stretching (sp³ C-H): The numerous C-H bonds on the cyclohexane ring give rise to strong, sharp absorption bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[5][9] These are characteristic of almost all organic molecules containing alkane-like structures.

  • -C-H Bending: The scissoring and rocking vibrations of the methylene (-CH₂) groups in the ring produce absorptions in the fingerprint region, most notably a medium-intensity band around 1465 cm⁻¹ .[8]

Summary of Expected IR Absorption Data

The key diagnostic IR bands for 4-vinylcyclohexan-1-ol are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeBond TypeIntensity
3500–3200O–H Stretch (Hydrogen Bonded)O–HStrong, Broad
3100–3000=C–H StretchC=C–H (sp²)Medium
2960–2850–C–H StretchC–C–H (sp³)Strong, Sharp
1680–1640C=C StretchC=CMedium
~1465–CH₂– Bend (Scissoring)C–HMedium
1260–1050C–O StretchC–OStrong
~990=C–H Bend (Out-of-Plane)C=C–HStrong, Sharp
~910=CH₂ Bend (Out-of-Plane)C=C–HStrong, Sharp

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section details a standard operating procedure for obtaining the IR spectrum of liquid 4-vinylcyclohexan-1-ol using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be clean and dry.

  • Background Spectrum Acquisition:

    • Place a clean, polished salt plate (e.g., NaCl or KBr) in the sample holder. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, ensure the crystal is clean.

    • Close the sample compartment lid.

    • From the instrument control software, initiate a background scan. This scan measures the spectrum of the ambient environment (atmospheric H₂O and CO₂) and the optical bench, which will be subtracted from the sample spectrum.

    • Causality: This step is critical to remove interfering signals from the atmosphere and instrument, ensuring that the final spectrum contains only absorptions from the analyte.

  • Sample Preparation (Neat Liquid Film):

    • Place one drop of 4-vinylcyclohexan-1-ol onto the surface of one salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Place the "sandwich" of salt plates into the sample holder in the spectrometer.

  • Sample Spectrum Acquisition:

    • Close the sample compartment lid.

    • Initiate the sample scan using the software. Recommended parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.

    • Use the peak-picking tool to label the wavenumbers of significant absorption bands.

    • Compare the obtained peak positions with the expected values in the summary table.

Workflow Diagram

cluster_prep Preparation cluster_acq Acquisition & Analysis start Start instrument_prep Prepare FTIR Spectrometer start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Liquid Sample background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan process Process Data (Ratio, Baseline Correct) sample_scan->process analyze Analyze Spectrum (Peak Picking & Correlation) process->analyze report Report Findings analyze->report

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of 4-vinylcyclohexan-1-ol.

Conclusion

The infrared spectrum of 4-vinylcyclohexan-1-ol provides a wealth of structural information. The key identifying features are a strong, broad O-H stretch (3500-3200 cm⁻¹), a strong C-O stretch (1260-1050 cm⁻¹), a medium =C-H stretch (3100-3000 cm⁻¹), a medium C=C stretch (1680-1640 cm⁻¹), and two strong, sharp out-of-plane bending bands characteristic of a vinyl group (~990 and ~910 cm⁻¹). These are complemented by the strong sp³ C-H stretches below 3000 cm⁻¹. By following a systematic approach to both data acquisition and interpretation, IR spectroscopy serves as a rapid, reliable, and powerful tool for the structural verification and characterization of multifunctional molecules like 4-vinylcyclohexan-1-ol.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Coates, J. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2015, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

Sources

Methodological & Application

synthesis of functionalized polymers using 4-vinylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Post-Polymerization Functionalization of 4-Vinylcyclohexan-1-ol Copolymers

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter challenges in designing polymer scaffolds that require both rigid structural integrity and versatile functional handles. 4-Vinylcyclohexan-1-ol (CAS: 76123-09-6)[1] has emerged as a highly strategic bifunctional monomer in advanced materials science. It features a polymerizable vinyl group and a derivatizable secondary alcohol situated on a rigid cycloaliphatic ring.

This unique structural combination is highly prized in the development of chemically amplified resists (CARs) for semiconductor lithography and targeted drug delivery vehicles. The cycloaliphatic ring significantly increases the glass transition temperature ( Tg​ ) and provides excellent dry-etch resistance[2], while the pendant hydroxyl group serves as an anchor for subsequent functionalization, such as esterification to form 4-vinylcyclohexyl formic acid methyl ester derivatives[3][4].

Mechanistic Insights: The Causality of Experimental Design

Designing a synthesis route with 4-vinylcyclohexan-1-ol requires navigating specific kinetic and thermodynamic barriers:

  • Why Copolymerization over Homopolymerization? The vinyl group attached directly to a bulky cyclohexane ring suffers from severe steric hindrance during free-radical homopolymerization. Attempting to homopolymerize this monomer typically results in sluggish kinetics, low conversion rates, and poor molecular weights. By copolymerizing 4-vinylcyclohexan-1-ol with a less sterically hindered comonomer like 4-hydroxystyrene, we thermodynamically favor propagation and achieve a controlled, high-molecular-weight backbone[5].

  • Why Post-Polymerization Modification (PPM)? While one could theoretically functionalize the monomer first (e.g., synthesizing 4-vinylcyclohexyl formic acid methyl ester prior to polymerization)[3], bulky ester groups further depress the already sterically hindered vinyl polymerization rate[4]. Our field-proven approach is to polymerize the hydroxyl-bearing monomer first, creating a robust precursor copolymer, followed by an acid-catalyzed post-polymerization esterification[6].

Reaction Workflow

G A 4-Vinylcyclohexan-1-ol (CAS: 76123-09-6) C Radical Copolymerization (AIBN, THF, 70°C) A->C B Comonomer (e.g., 4-Hydroxystyrene) B->C D Precursor Copolymer (Pendant -OH Groups) C->D Precipitation E Post-Polymerization Modification D->E F Functionalized Polymer (Esterified / Protected) E->F Acid Catalyst

Workflow for the copolymerization and functionalization of 4-vinylcyclohexan-1-ol.

Experimental Protocols

Protocol A: Free-Radical Copolymerization of 4-Vinylcyclohexan-1-ol

This protocol details the synthesis of poly(4-hydroxystyrene-co-4-vinylcyclohexanol), a common backbone for photoresist applications[5].

Step-by-Step Methodology:

  • Monomer Purification: Pass 4-vinylcyclohexan-1-ol and 4-hydroxystyrene through a basic alumina column to remove radical inhibitors. Causality: Inhibitors will quench the initiator radicals, leading to unpredictable induction periods and broad polydispersity.

  • Reaction Setup: In a Schlenk flask, dissolve the monomers (e.g., 80:20 molar ratio of 4-hydroxystyrene to 4-vinylcyclohexan-1-ol) in anhydrous Tetrahydrofuran (THF). Add 2 mol% Azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a diradical that terminates propagating polymer chains. Strict anaerobic conditions are mandatory for high molecular weights.

  • Polymerization: Backfill with Argon and heat the reaction mixture to 70°C in an oil bath for 24 hours.

  • Isolation: Cool the mixture and precipitate dropwise into a 10-fold volumetric excess of cold hexanes. Filter and dry under vacuum at 60°C to a constant weight.

  • Self-Validation Check: Analyze the product via 1 H-NMR. The complete disappearance of the vinylic proton signals (typically between 5.0 and 6.0 ppm) confirms the absence of residual monomer, validating the precipitation efficiency.

Protocol B: Post-Polymerization Functionalization (Esterification)

This step converts the pendant secondary cyclohexanol groups into functional esters (e.g., formates or acetates) to tune solubility or attach active payloads[3][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 20.0 g of the precursor copolymer in 140 mL of anhydrous 1,4-dioxane.

  • Catalysis & Acylation: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and the desired acylating agent (e.g., formic acid or an alkyl vinyl ether for acetal protection)[3][6]. Causality: PTSA is highly soluble in dioxane, ensuring a homogeneous catalytic environment necessary to drive the reaction at the sterically hindered secondary alcohol site.

  • Reaction: Stir the mixture at room temperature (or mild reflux, depending on the acylating agent) for 24 hours[6].

  • Quenching & Precipitation: Neutralize the acid catalyst with a stoichiometric amount of pyridine. Elute the solution through a basic macroporous anion exchange resin (e.g., Amberlyst® A-26) to remove residual salts[6]. Precipitate the polymer into a mixture of water and isopropanol. Causality: The functionalized polymer is hydrophobic and will precipitate, while unreacted low-molecular-weight species and salts remain dissolved in the aqueous-alcohol phase.

  • Self-Validation Check:

    • FTIR: Monitor the attenuation of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1730 cm⁻¹).

    • TGA (Thermogravimetric Analysis): Heat the sample at 10°C/min. A distinct decomposition onset (e.g., 150°C) validates the degree of functionalization and establishes the thermal limits for downstream processing (such as post-exposure baking in lithography)[6].

Quantitative Data Summary

The following table summarizes the structure-property relationships observed when varying the feed ratio of 4-vinylcyclohexan-1-ol in copolymerization with 4-hydroxystyrene. As the molar fraction of the bulky 4-vinylcyclohexan-1-ol increases, overall conversion and molecular weight decrease due to steric hindrance, while the glass transition temperature ( Tg​ ) increases due to the incorporation of the rigid cycloaliphatic rings[2][5].

Copolymer SystemFeed Ratio (M1:M2) Mn​ (Da) Mw​ (Da)PDI Tg​ (°C)Conversion (%)
Poly(4-hydroxystyrene-co-4-vinylcyclohexanol)80:2012,50021,2501.7014585
Poly(4-hydroxystyrene-co-4-vinylcyclohexanol)60:409,80018,1301.8515272
Poly(styrene-co-4-vinylcyclohexanol)50:508,50016,4901.9413868

References

  • Benchchem. "4-Vinylcyclohexyl formic acid methyl ester | 196399-22-1".
  • Echemi. "Buy 4-vinylcyclohexan-1-ol Industrial Grade".
  • Google Patents. "US20020197556A1 - Resist compositions comprising silyl ketals and methods of use thereof".
  • European Patent Office. "EP0718315B1 - Process for the preparation of partially protected phenolic resins".
  • Smolecule. "Buy 4-Vinylcyclohexyl formic acid methyl ester | 196399-22-1".
  • Google Patents. "US6340734B1 - Silsesquioxane polymers, method of synthesis, photoresist composition, and multilayer lithographic method".

Sources

Application Note: 4-Vinylcyclohexan-1-ol as a Bifunctional Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the demand for versatile, multi-functional building blocks is paramount. 4-Vinylcyclohexan-1-ol (CAS: 76123-09-6) emerges as a highly strategic precursor, characterized by its dual functionality: a secondary cyclic alcohol and a terminal unactivated alkene. This application note provides an in-depth technical guide on exploiting the orthogonal reactivity of 4-vinylcyclohexan-1-ol. By detailing field-proven protocols and the chemical causality behind them, this guide serves researchers and drug development professionals aiming to integrate this synthon into natural product total synthesis, advanced polymer design, and liquid crystalline material development.

Structural Analysis & Reactivity Rationale

The synthetic utility of 4-vinylcyclohexan-1-ol lies in the spatial and electronic separation (1,4-relationship) of its two functional groups. This separation minimizes steric interference, allowing for highly chemoselective transformations without the absolute need for complex protecting-group strategies.

  • The Secondary Hydroxyl Handle: The -OH group is highly susceptible to standard alcohol transformations, including oxidation, esterification, and etherification. When targeting the hydroxyl group, the primary challenge is avoiding the concurrent oxidation or acid-catalyzed hydration of the sensitive terminal vinyl group.

  • The Terminal Vinyl Handle: The unactivated alkene is a prime candidate for transition-metal-catalyzed cross-coupling, epoxidation, or radical polymerization. Because it is unactivated (lacking adjacent electron-withdrawing or donating groups), it requires specific catalytic systems, such as Palladium(II) with tailored S,O-ligands, to achieve late-stage C-H olefination[1].

G A 4-Vinylcyclohexan-1-ol (Bifunctional Precursor) B Oxidation (PCC) Target: Hydroxyl A->B D Esterification (pTSA) Target: Hydroxyl A->D F C-H Olefination (Pd) Target: Vinyl Group A->F C 4-Vinylcyclohexanone (Liquid Crystals) B->C E Vinyl-Functionalized Esters (Polymers/Resins) D->E G Complex Scaffolds (Natural Products) F->G

Caption: Divergent synthetic pathways of 4-vinylcyclohexan-1-ol exploiting its orthogonal reactivity.

Key Synthetic Applications

Precursor to Liquid Crystalline Compounds

The oxidation of 4-vinylcyclohexan-1-ol yields 4-vinylcyclohexanone, a critical electrophilic intermediate. This ketone is subsequently subjected to Grignard or aryllithium additions to append biphenyl or terphenyl radicals. This pathway is foundational in the synthesis of fluorinated nematic liquid crystals used in TFT (Thin-Film Transistor) active matrix displays, where the retained vinyl group contributes to the desired physical and optical anisotropy of the final material[2].

Polymer Monomers via Esterification

Reacting the secondary alcohol with carboxylic acids (e.g., formic acid) produces vinyl-functionalized esters like 4-vinylcyclohexyl formic acid methyl ester. These esters are highly valued in materials science. The ester linkage provides specific thermal properties and polarity, while the untouched terminal vinyl group acts as a monomeric site for radical polymerization, enabling the formulation of flexible, high-adhesion coatings and resins[3].

Late-Stage C-H Olefination in Total Synthesis

In the realm of drug development and natural product synthesis, 4-vinylcyclohexan-1-ol derivatives serve as vital unactivated olefin coupling partners. For instance, in the divergent total synthesis of yaequinolone-related natural products, the terminal alkene undergoes a highly regioselective Palladium-catalyzed C-H olefination. This allows for the complex assembly of 3,4-dioxygenated 4-aryl-5-hydroxy-quinolin-2(1H)-one cores without disrupting the pre-installed stereocenters of the cyclohexane ring[1].

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the three primary divergent pathways, providing a baseline for yield expectations and chemoselectivity focus.

Reaction PathwayTarget Functional GroupReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Chemoselectivity Focus
Oxidation Secondary HydroxylPCC, Celite, CH₂Cl₂20–251085–95Prevents alkene oxidation or isomerization
Esterification Secondary HydroxylFormic Acid, pTSA, Toluene110 (Reflux)4–675–85Avoids acid-catalyzed alkene hydration
C-H Olefination Terminal AlkenePd(OAc)₂, S,O-ligand, PhCO₃tBu801630–45Exclusive reaction at the unactivated olefin

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 4-Vinylcyclohexanone

Objective: To oxidize the secondary alcohol to a ketone while preserving the terminal alkene, utilizing Pyridinium chlorochromate (PCC).

Causality & Design: Jones reagent (CrO₃/H₂SO₄) is avoided here as the strongly acidic conditions can induce hydration or isomerization of the vinyl group. PCC is a milder oxidant. The critical addition of Celite acts as a solid support; it prevents the reduced chromium salts from agglomerating into a dense, black tar that traps the product and seizes the magnetic stir bar, thereby ensuring a self-validating, smooth workup[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend PCC (1.0 equiv, 72 mmol, 15.6 g) and Celite (15.6 g) in anhydrous dichloromethane (DCM, 85 mL).

  • Substrate Addition: Cool the suspension gently using a ambient water bath (approx. 15–20 °C). Slowly add a solution of 4-vinylcyclohexan-1-ol (1.0 equiv, 72 mmol, 9.4 g) in anhydrous DCM (85 mL) dropwise via an addition funnel over 15 minutes. Observation: The mixture will transition from vibrant orange to a dark brown/black suspension.

  • Reaction Propagation: Remove the water bath and allow the mixture to stir vigorously at room temperature for 10 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain).

  • Filtration: Dilute the reaction mixture with an equal volume of diethyl ether (170 mL) to fully precipitate the chromium salts. Filter the entire mixture through a 2-inch pad of silica gel on a sintered glass funnel. Wash the pad thoroughly with diethyl ether (3 × 50 mL).

  • Isolation: Concentrate the clear filtrate under reduced pressure (rotary evaporation, bath temp < 30 °C to prevent volatility losses) to yield 4-vinylcyclohexanone as a pale yellow oil.

G Step1 1. Preparation Mix PCC & Celite in DCM Step2 2. Addition Add 4-Vinylcyclohexan-1-ol with gentle cooling Step1->Step2 Step3 3. Reaction Stir 10 h at RT Step2->Step3 Step4 4. Filtration Filter through Silica Gel pad Step3->Step4 Step5 5. Isolation Concentrate in vacuo to yield pale yellow oil Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective oxidation to 4-vinylcyclohexanone.

Protocol B: Acid-Catalyzed Esterification (Synthesis of 4-Vinylcyclohexyl Formate)

Objective: To synthesize a vinyl-functionalized ester monomer via Fischer esterification[3].

Causality & Design: p-Toluenesulfonic acid (pTSA) is utilized as a mild organic acid catalyst instead of concentrated sulfuric acid to preclude the Markovnikov hydration of the terminal alkene. A Dean-Stark apparatus is employed to actively remove water from the system, driving the thermodynamically limited equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Mixture Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-vinylcyclohexan-1-ol (50 mmol, 6.31 g), formic acid (60 mmol, 2.76 g), and pTSA·H₂O (2.5 mmol, 0.47 g) in anhydrous toluene (100 mL).

  • Reflux and Dehydration: Heat the mixture to a vigorous reflux (approx. 110 °C). Water will begin to azeotrope with toluene and collect in the trap.

  • Quenching: Once the theoretical volume of water (approx. 0.9 mL) has collected and ceases to accumulate (typically 4–6 hours), cool the reaction to room temperature. Quench the catalyst by adding 50 mL of saturated aqueous NaHCO₃ carefully (monitor for CO₂ evolution).

  • Extraction and Purification: Separate the organic toluene layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via vacuum distillation to obtain the pure ester.

References

  • The Journal of Organic Chemistry (ACS Publications) - Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. Retrieved from[Link][1]

  • Google Patents (European Patent Office / DPMA) - DE102017007672A1: Liquid crystalline compounds. Retrieved from[2]

Sources

catalytic hydrogenation methods for 4-vinylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation of 4-Vinylcyclohexan-1-ol

Abstract

This document provides a comprehensive technical guide on the catalytic hydrogenation of 4-vinylcyclohexan-1-ol to produce 4-ethylcyclohexan-1-ol. The selective reduction of the vinyl group in the presence of a hydroxyl moiety is a critical transformation in synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction's mechanistic underpinnings, a comparative analysis of common catalytic systems, and detailed, field-proven laboratory protocols. Emphasis is placed on the rationale behind experimental choices, safety procedures, and analytical monitoring to ensure reproducible and high-yielding results.

Introduction: Scientific Context and Objective

The catalytic hydrogenation of alkenes is a fundamental and powerful tool in organic synthesis, enabling the stereospecific and selective saturation of carbon-carbon double bonds.[1] The target transformation, the conversion of 4-vinylcyclohexan-1-ol to 4-ethylcyclohexan-1-ol, presents a common challenge: the selective reduction of one functional group (an alkene) while preserving another (a secondary alcohol).

The product, 4-ethylcyclohexan-1-ol, is a valuable building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Achieving this transformation efficiently and cleanly is paramount. This guide will focus on two primary, reliable methods: heterogeneous hydrogenation using palladium on carbon (Pd/C) and homogeneous hydrogenation using Wilkinson's catalyst.

The choice of method depends on several factors, including scale, available equipment, desired purity, and cost. Heterogeneous catalysis is often favored for its operational simplicity and ease of catalyst removal, while homogeneous catalysis can offer superior selectivity and activity under milder conditions.[2][3]

cluster_main Selective Hydrogenation of 4-Vinylcyclohexan-1-ol 4-Vinylcyclohexan-1-ol 4-Ethylcyclohexan-1-ol 4-Vinylcyclohexan-1-ol->4-Ethylcyclohexan-1-ol + H₂, Catalyst

Caption: Reaction scheme for the hydrogenation of 4-vinylcyclohexan-1-ol.

Mechanistic Principles of Catalytic Hydrogenation

Catalytic hydrogenation of an alkene is a reduction reaction where two hydrogen atoms are added across the double bond, resulting in a saturated alkane.[1] This process is thermodynamically favorable but kinetically slow without a catalyst.[1] Metal catalysts, such as palladium and platinum, provide an alternative reaction pathway with a lower activation energy.[4]

The most widely accepted mechanism for heterogeneous catalysis is the Horiuti-Polanyi mechanism.[5] This process occurs on the surface of the metal catalyst.

The key steps are:

  • Adsorption of Reactants: Molecular hydrogen (H₂) and the alkene (4-vinylcyclohexan-1-ol) are adsorbed onto the catalyst surface.[6]

  • Dissociation of Hydrogen: The catalyst weakens and cleaves the H-H bond, forming metal-hydride bonds.[1][6]

  • Hydrogen Transfer: The alkene on the surface undergoes sequential insertion of two hydrogen atoms. A hydrogen atom transfers to one carbon of the double bond, forming a new C-H bond and a half-hydrogenated intermediate. A second hydrogen atom then transfers to the other carbon, completing the saturation.[1][6]

  • Desorption of Product: The newly formed alkane (4-ethylcyclohexan-1-ol) desorbs from the catalyst surface, freeing the active site for another catalytic cycle.[6]

A critical feature of this mechanism is that both hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition.[1]

cluster_mechanism Horiuti-Polanyi Mechanism node_catalyst Catalyst Surface (e.g., Pd) node_h2 H₂ Adsorption & Dissociation node_catalyst->node_h2 node_alkene Alkene Adsorption node_catalyst->node_alkene node_transfer1 First H Transfer (Half-Hydrogenated Intermediate) node_h2->node_transfer1 node_alkene->node_transfer1 node_transfer2 Second H Transfer node_transfer1->node_transfer2 node_alkane Alkane Desorption node_transfer2->node_alkane node_alkane->node_catalyst Regenerates Catalyst

Caption: Simplified workflow of the Horiuti-Polanyi mechanism.

Comparative Overview of Catalytic Systems

The choice of catalyst is critical for achieving high selectivity and yield. For 4-vinylcyclohexan-1-ol, the primary goal is to reduce the vinyl C=C bond without affecting the C-O bond of the alcohol. Fortunately, alkene hydrogenation is generally highly selective, and other functional groups like alcohols, ketones, and esters often remain unchanged under mild conditions.[7]

FeatureHeterogeneous System (Pd/C)Homogeneous System (Wilkinson's Catalyst)
Catalyst Palladium (0) on activated carbon supportTris(triphenylphosphine)rhodium(I) chloride
State Solid catalyst in a liquid/gas reaction mixtureCatalyst dissolved in the reaction mixture
Typical Conditions H₂ (1 atm balloon or higher pressure), Room Temp, MeOH or EtOH solventH₂ (1 atm balloon), Room Temp, Benzene/Ethanol or THF solvent
Advantages - Easy to separate from product (filtration)[2]- Catalyst is often reusable- Lower cost and robust- High selectivity for sterically unhindered alkenes[3]- Milder reaction conditions- Mechanistic understanding is clearer
Disadvantages - May require higher pressures/temperatures for hindered alkenes- Potential for over-reduction or isomerization under harsh conditions- Difficult and costly to separate from product- Sensitive to air (oxidation)- Higher cost of catalyst and ligands[2]
Best For Routine, scalable hydrogenations where simple work-up is a priority.High-selectivity, small-scale reactions, or when reducing a sterically accessible alkene in the presence of a more hindered one.

Essential Safety Protocols for Catalytic Hydrogenation

Hydrogenation reactions carry significant risks, primarily due to the use of flammable hydrogen gas and pyrophoric catalysts.[8][9] All procedures must be performed in a certified chemical fume hood. [10][11]

Key Hazards:

  • Hydrogen Flammability: Hydrogen gas is colorless, odorless, and highly flammable, with a wide explosive range in air.[12] Leaks are a major concern.[8]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after the reaction when they are dry and saturated with hydrogen.[8][12]

  • Pressure: Reactions conducted in pressure vessels (e.g., a Parr shaker) must use equipment rated for the intended pressure and temperature.[10]

Mandatory Safety Procedures:

  • Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (Nitrogen or Argon).[8] The reaction vessel must be purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[10][12]

  • Catalyst Handling: Never add a dry, pyrophoric catalyst to a flammable solvent in the open air.[8] The catalyst should be kept wet with solvent or water at all times.[12] For work-up, the used catalyst should be filtered carefully and immediately wetted with water to prevent ignition.[9]

  • Hydrogen Source: For lab-scale reactions, a hydrogen-filled balloon is often sufficient and safer than a direct line from a high-pressure cylinder.[2][13] Ensure all connections are secure.

  • Leak Testing: Before introducing hydrogen to a pressure reactor, always perform a leak test with an inert gas like nitrogen.[10]

  • Ventilation: Ensure the fume hood has adequate airflow to vent any potential hydrogen leaks.[10]

  • Static Discharge Prevention: Ensure all equipment is properly grounded to prevent static sparks, which can ignite hydrogen.[12]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard, reliable method for the complete hydrogenation of the vinyl group using a hydrogen balloon.

Materials and Equipment:

  • 4-vinylcyclohexan-1-ol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH), anhydrous

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septum

  • Vacuum/Nitrogen manifold with needles

  • Hydrogen gas cylinder with regulator and balloon filling adapter

  • Balloons (heavy-duty)

  • Syringes and needles

  • Celite® (diatomaceous earth) for filtration

  • Sintered glass funnel or Büchner funnel

Workflow Diagram:

cluster_workflow Heterogeneous Hydrogenation Workflow node_setup 1. Assemble Flask & Add Reagents (Substrate, Solvent, Catalyst) node_purge 2. Purge System (3x Vacuum/N₂ Cycles) node_setup->node_purge node_h2 3. Introduce Hydrogen (3x Vacuum/H₂ Cycles, then leave H₂ balloon) node_purge->node_h2 node_react 4. Stir Reaction (Monitor by TLC/GC-MS) node_h2->node_react node_quench 5. Purge with Nitrogen node_react->node_quench node_filter 6. Filter through Celite® (Keep catalyst wet!) node_quench->node_filter node_isolate 7. Isolate Product (Rotary Evaporation) node_filter->node_isolate

Caption: Step-by-step workflow for Pd/C catalyzed hydrogenation.

Step-by-Step Procedure:

  • Flask Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-vinylcyclohexan-1-ol (e.g., 1.26 g, 10.0 mmol).

  • Catalyst Addition: Under a gentle flow of nitrogen, carefully add 10% Pd/C (e.g., 60 mg, ~5 mol% Pd). Causality: The nitrogen counter-flow prevents the dry catalyst from being exposed to air.[8]

  • Solvent Addition: Add anhydrous methanol (40 mL) via syringe. Seal the flask with a rubber septum.

  • System Purging (Air Removal): Connect the flask to a vacuum/nitrogen manifold via a needle through the septum. Carefully pull a vacuum until the solvent begins to bubble gently, then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[9] This is a critical safety step. [12]

  • Hydrogen Introduction: Following the final nitrogen backfill, evacuate the flask again and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times. After the final fill, leave the needle connected to the hydrogen balloon in the septum to maintain a positive pressure (~1 atm) of hydrogen.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. To sample, briefly switch the atmosphere to nitrogen, remove an aliquot, and then re-establish the hydrogen atmosphere.[9] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as judged by the disappearance of starting material), carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a sintered glass funnel. Under a flow of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C.[9] Wash the pad with a small amount of methanol. Crucially, do not allow the filtered catalyst pad to run dry, as it can ignite. [12] Immediately after filtration, quench the Celite® pad with water and dispose of it in a dedicated, wetted waste container.[9]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-ethylcyclohexan-1-ol, which can be further purified by chromatography if necessary.

Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst

This protocol is suitable for small-scale, high-selectivity reductions.

Materials and Equipment:

  • 4-vinylcyclohexan-1-ol

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous, degassed solvent (e.g., a 3:1 mixture of benzene and ethanol or THF)

  • Schlenk flask or similar glassware for handling air-sensitive reagents

  • Standard equipment as listed in Protocol 1

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under a nitrogen or argon atmosphere, dissolve Wilkinson's catalyst (e.g., 92.5 mg, 0.1 mmol, 1 mol%) in degassed solvent (30 mL). The solution should be a reddish-brown color. Causality: Wilkinson's catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for its activity.[14]

  • Substrate Addition: Add 4-vinylcyclohexan-1-ol (1.26 g, 10.0 mmol) to the catalyst solution under the inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen as described in Protocol 1 (steps 4 and 5). Stir the homogeneous solution under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, purge the system with nitrogen.

  • Product Isolation: The solvent can be removed under reduced pressure. However, the product will be contaminated with the rhodium catalyst and triphenylphosphine ligands. Purification is typically achieved by flash column chromatography on silica gel.

Reaction Monitoring and Product Characterization

Real-time or periodic analysis is key to determining reaction completion and identifying potential side products.

TechniquePurposeObservations for this Reaction
Thin-Layer Chromatography (TLC) Quick, qualitative monitoring of starting material consumption.The product, 4-ethylcyclohexan-1-ol, will be more polar and have a lower Rf value than the starting material on silica gel. Stain with potassium permanganate to visualize.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of conversion and detection of byproducts.The starting material (m/z 126.20) will be replaced by the product (m/z 128.22). Retention times will differ, allowing for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of the product.¹H NMR: Disappearance of the vinyl proton signals (~4.9-5.8 ppm) and appearance of a triplet and quartet corresponding to the new ethyl group (~0.9 and ~1.4 ppm). ¹³C NMR: Disappearance of the sp² carbon signals of the vinyl group (~114 and ~143 ppm) and appearance of new sp³ signals for the ethyl group.[15][16]
Infrared (IR) Spectroscopy Functional group analysis.Disappearance of the C=C stretch of the vinyl group (around 1640 cm⁻¹). The broad O-H stretch (~3300 cm⁻¹) should remain.[17]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is stalled or incomplete 1. Inactive (poisoned) catalyst.2. Insufficient hydrogen supply.3. Poor mixing/agitation.1. Use fresh catalyst. Ensure starting materials and solvent are pure (sulfur compounds are common poisons).2. Check for leaks in the balloon or tubing. Use a fresh balloon of hydrogen.3. Increase the stirring rate to ensure the solid catalyst is well-suspended.
Low yield 1. Catalyst was not fully removed and product was lost on the filter pad.2. Product is volatile and was lost during rotary evaporation.1. Wash the filter pad thoroughly with the reaction solvent.2. Use a cold trap and avoid excessive heating or high vacuum during solvent removal.
Fire during filtration The used Pd/C catalyst was exposed to air while dry.This is a serious hazard. Always keep the catalyst filter cake wet with solvent or water.[9][12] If a small fire occurs in the funnel, cover it with a watch glass to extinguish it by excluding oxygen.[9]

Conclusion

The catalytic hydrogenation of 4-vinylcyclohexan-1-ol is a robust and highly selective transformation when appropriate protocols are followed. For most laboratory and scale-up applications, heterogeneous catalysis with Pd/C offers an excellent balance of reactivity, selectivity, and operational simplicity. The protocols and safety guidelines detailed in this document provide a validated framework for researchers to successfully and safely perform this important synthetic step. Careful attention to maintaining an inert atmosphere, proper catalyst handling, and diligent reaction monitoring are the cornerstones of achieving high-purity 4-ethylcyclohexan-1-ol.

References

  • ChemTalk. (2024, August 22).
  • Linz, T. (2023).
  • Process Safety Guide. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • University of Calgary. Ch 6 : Alkenes + H2.
  • Ciriminna, R., et al. (2012). Selective Hydrogenation of Alkenes under Ultramild Conditions.
  • Chemistry LibreTexts. (2023, January 22).
  • ACS Chemical Health & Safety.
  • OpenStax. (2023, September 20). 8.
  • Rout, L., et al. (2025). Heterogeneous Bismuth Nanocatalyst for Selective Hydrogenation of Alkenes.
  • Wang, X., et al. (2021, November 16).
  • University of Rochester.
  • Lu, Q., et al. (2018).
  • Organic Chemistry Portal. Alkane synthesis by alkene reduction.
  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • Susanto, H., et al. (2022).
  • University of Pittsburgh. (2012, March 6).
  • Li, Z., et al. (2021, April 30). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry.
  • AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC.
  • Dong, V. M., & Chen, Z. (2017, February 22).
  • ResearchGate. (n.d.).
  • Mallia, C. J., et al. (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions.
  • Clark, J. (2015, August).
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • WIPO Patentscope. (1996).
  • PubChem. 4-Vinylcyclohexan-1-ol.
  • University of Jyväskylä. (2023, December 13).
  • Xu, R., et al. (2023, January 26).
  • Parkhomenko, K., et al. (2021, January 28).
  • Zuo, Z., & Yang, X. (2021). Proposed catalytic cycle for the hydrogenation of 4-vinylcyclohex-1-ene...
  • Chemistry LibreTexts. (2021, March 5). 11.

Sources

Application Notes and Protocols for 4-Vinylcyclohexan-1-ol in Hydrogel Cross-Linking

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Cross-Linking Agent for Tunable Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain significant amounts of water or biological fluids.[1][2][3] This unique characteristic, coupled with their potential for biocompatibility and tunable physical properties, makes them highly attractive materials for a range of biomedical and pharmaceutical applications, including controlled drug delivery, tissue engineering scaffolds, and wound dressings.[1][4][5]

The properties of a hydrogel are fundamentally dictated by its molecular architecture, specifically the density and nature of the cross-links that form the network. The choice of cross-linking agent is therefore a critical determinant of the final material's performance. This guide introduces 4-vinylcyclohexan-1-ol as a versatile cross-linking agent for the synthesis of advanced hydrogel systems.

4-Vinylcyclohexan-1-ol possesses two key functional groups:

  • A vinyl group that can readily participate in free-radical polymerization, enabling its covalent incorporation into a polymer network.[4][6][7]

  • A hydroxyl group that imparts hydrophilicity and provides a potential site for further chemical modification.

By strategically incorporating 4-vinylcyclohexan-1-ol into hydrogel formulations, researchers can precisely control the cross-link density, and thus tailor the mechanical strength, swelling behavior, and degradation kinetics of the resulting biomaterial.

Part 1: The Chemistry of Cross-Linking with 4-Vinylcyclohexan-1-ol

The primary mechanism for integrating 4-vinylcyclohexan-1-ol into a hydrogel network is through free-radical polymerization .[6][7][8] This chain reaction process allows for the formation of stable, chemically cross-linked hydrogels under mild conditions, often initiated by light (photopolymerization).[1][9]

The Mechanism: A Step-by-Step View

Free-radical polymerization proceeds through three main stages:[6]

  • Initiation: A photoinitiator (e.g., Irgacure 2959, LAP) absorbs light energy (typically UV) and decomposes to form highly reactive free radicals.[1][6] These radicals then attack the carbon-carbon double bond of a vinyl monomer (either the primary monomer or the 4-vinylcyclohexan-1-ol cross-linker), transferring the radical to the monomer and initiating a polymer chain.[7]

  • Propagation: The newly formed monomer radical reacts with other monomer molecules in a rapid, chain-reaction fashion, extending the polymer backbone.[6] When a growing polymer chain encounters a 4-vinylcyclohexan-1-ol molecule, its vinyl group is incorporated, creating a branch point.

  • Termination & Cross-Linking: The polymerization process continues until two growing radical chains combine (termination). As multiple polymer chains are initiated and grow simultaneously, the incorporation of the bifunctional 4-vinylcyclohexan-1-ol leads to the formation of covalent bonds between different chains, creating the three-dimensional hydrogel network.

Diagram: Free-Radical Polymerization Workflow

G cluster_1 Initiation cluster_2 Propagation & Cross-Linking cluster_3 Final Product Monomer Primary Monomer (e.g., Acrylamide, PVA-MA) UV UV Light Exposure (e.g., 365 nm) Crosslinker 4-Vinylcyclohexan-1-ol Initiator Photoinitiator (e.g., Irgacure 2959) Solvent Solvent (e.g., PBS) Radicals Free Radical Formation UV->Radicals Activates Initiator Polymerization Chain Growth & Network Formation Radicals->Polymerization Initiates Polymerization Hydrogel Cross-Linked Hydrogel Network Polymerization->Hydrogel Gelation

Caption: Workflow for hydrogel synthesis via photopolymerization.

Part 2: Protocols for Hydrogel Synthesis and Characterization

This section provides detailed, field-proven protocols for synthesizing and characterizing hydrogels cross-linked with 4-vinylcyclohexan-1-ol.

Protocol 2.1: Synthesis of a 4-Vinylcyclohexan-1-ol Cross-Linked Hydrogel

This protocol describes a general method for preparing a hydrogel via photopolymerization. The primary monomer used here is Poly(vinyl alcohol) Methacrylate (PVA-MA), which provides a biocompatible backbone.

Materials:

  • Poly(vinyl alcohol) Methacrylate (PVA-MA)

  • 4-Vinylcyclohexan-1-ol (Cross-linker)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 (Photoinitiator)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Syringes and sterile filters (0.22 µm)

  • Molds for hydrogel casting (e.g., PDMS molds)

  • UV light source (365 nm, e.g., 4-10 mW/cm²)

Methodology:

  • Precursor Solution Preparation:

    • Prepare a 10% (w/v) PVA-MA solution by dissolving lyophilized PVA-MA powder in sterile PBS. Gentle heating and vortexing may be required.

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP in PBS).

    • To the 10% PVA-MA solution, add the desired volume of 4-vinylcyclohexan-1-ol. The concentration can be varied to tune the hydrogel properties (see Table 1).

    • Add the photoinitiator stock solution to achieve a final concentration of 0.05% (w/v).

    • Ensure the solution is homogenous by gentle vortexing. If working with cells, perform this step under sterile conditions in a biosafety cabinet.

  • Photopolymerization (Cross-Linking):

    • Pipette the precursor solution into the desired molds.

    • Expose the solution to UV light (365 nm) for a duration sufficient to achieve full gelation (typically 2-10 minutes). The exposure time will depend on the light intensity, photoinitiator concentration, and sample thickness.

    • The hydrogel is now formed and can be removed from the mold for characterization.

Causality Behind Experimental Choices:

  • PVA-MA Concentration: Higher concentrations of the primary polymer increase the density of the final network, generally leading to stronger, stiffer hydrogels.[10]

  • 4-Vinylcyclohexan-1-ol Concentration: This is the most critical parameter for tuning the hydrogel. Increasing the cross-linker concentration creates a denser network with smaller mesh sizes. This directly increases the mechanical stiffness but decreases the ability of the hydrogel to swell with water.[11][12]

  • Photoinitiator Choice & Concentration: LAP is often preferred for cell encapsulation studies due to its improved cytocompatibility compared to Irgacure 2959. The concentration affects the rate of polymerization; higher concentrations lead to faster gelation but can also result in shorter polymer chains.[1]

Protocol 2.2: Characterization of Swelling Ratio

Principle: The swelling ratio quantifies the hydrogel's capacity to absorb water and is inversely proportional to the cross-linking density.[12][13]

Methodology:

  • Prepare hydrogel samples of a known initial weight. This can be the lyophilized (dry) weight (Wd) or a calculated weight based on the polymer content in the precursor solution.[1]

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove each hydrogel sample.

  • Gently blot the surface with a lint-free wipe to remove excess surface water and record the swollen weight (Ws).[1]

  • Continue this process until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100[1]

Protocol 2.3: Mechanical Property Analysis (Unconfined Compression)

Principle: Mechanical testing provides data on the stiffness and strength of the hydrogel, which is crucial for applications where the material will experience mechanical loads, such as in tissue engineering.[13][14]

Methodology:

  • Prepare cylindrical hydrogel samples with a known diameter and height (e.g., 6 mm diameter, 2 mm height).

  • Equilibrate the samples in PBS at 37°C for 24 hours before testing.[1]

  • Perform unconfined compression testing using a universal mechanical tester equipped with a suitable load cell (e.g., 10 N).

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress-strain curve. The compressive modulus can be calculated from the initial linear region of this curve (typically 5-15% strain).

Data Presentation: Impact of 4-Vinylcyclohexan-1-ol Concentration

The following table summarizes the expected trends in hydrogel properties as the concentration of 4-vinylcyclohexan-1-ol is increased, while keeping the primary monomer concentration constant.

PropertyLow Cross-linker Conc.High Cross-linker Conc.Rationale
Swelling Ratio HighLowA lower cross-link density allows the polymer network to expand and absorb more water.[12][13]
Compressive Modulus LowHighA higher cross-link density results in a stiffer, more rigid network that resists deformation.[10][11][13]
Mesh Size LargeSmallMore cross-links create a tighter network with smaller pores between polymer chains.
Drug Elution Rate FastSlowSmaller mesh sizes create a more tortuous path for encapsulated molecules to diffuse out.

Part 3: Applications in Drug Development and Tissue Engineering

The tunability offered by 4-vinylcyclohexan-1-ol makes these hydrogels highly suitable for advanced biomedical applications.

Application 3.1: Controlled Drug Delivery

The hydrogel network acts as a matrix for the encapsulation and sustained release of therapeutic molecules. The release rate is governed by the mesh size of the network, which is directly controlled by the concentration of 4-vinylcyclohexan-1-ol. Smaller molecules will diffuse out more rapidly than larger proteins.

Diagram: Drug Delivery Mechanism

Caption: Drug encapsulation and diffusion-controlled release.

Application 3.2: Scaffolds for Tissue Engineering

Hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell attachment and proliferation.[13] The ability to tune the mechanical stiffness of the hydrogel using 4-vinylcyclohexan-1-ol is critical, as cell behavior (e.g., differentiation) is known to be influenced by the stiffness of its environment. For any in vivo application, biocompatibility is paramount.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay assesses cell metabolic activity as an indicator of cell viability, providing a measure of the hydrogel's cytotoxicity. A reduction in metabolic activity in cells exposed to the hydrogel suggests a cytotoxic effect.

Methodology:

  • Hydrogel Extract Preparation:

    • Prepare hydrogel discs under sterile conditions as described in Protocol 2.1.

    • Incubate the sterile hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24-72 hours at 37°C. The ratio of hydrogel surface area to medium volume should follow ISO 10993-5 standards. This medium is now the "hydrogel extract."[1]

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the prepared hydrogel extracts.

    • Include a positive control (e.g., a cytotoxic material like latex extract) and a negative control (cells in fresh culture medium).[1]

  • Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Part 4: Safety and Handling

While specific safety data for 4-vinylcyclohexan-1-ol is limited, data from related compounds such as 4-vinylcyclohexene and cyclohexanol suggest that appropriate safety precautions should be taken.[15][16][17][18]

  • Handling: Always handle 4-vinylcyclohexan-1-ol in a well-ventilated area or a chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Exposure: Avoid contact with skin and eyes, as it may cause irritation.[15][16] Avoid inhalation of vapors.[16][17]

  • Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[15]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for 4-vinylcyclohexan-1-ol provided by the manufacturer before use.

Conclusion

4-Vinylcyclohexan-1-ol is a highly effective and versatile cross-linking agent for the synthesis of hydrogels. Its vinyl functionality allows for straightforward incorporation into polymer networks via free-radical polymerization, while its chemical structure enables precise control over key material properties. By simply varying the concentration of 4-vinylcyclohexan-1-ol, researchers can tune the cross-link density to achieve a desired balance of mechanical strength and swelling behavior, making it an invaluable tool for developing advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications.

References

  • Application Notes & Protocols: Synthesis and Biomedical Use of Vinyl Acrylate-Based Hydrogels. Benchchem.
  • Characterization of the Cross-Linked Structure of Hydrogels. ResearchGate.
  • Hydrogels based on vinyl amino acids: from preparation to biomedical applications. Chemical Communications (RSC Publishing).
  • 4-vinylcyclohexan-1-ol — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications.
  • Characterization of Thiol-Ene Crosslinked PEG Hydrogels. PMC - NIH.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel. AIR Unimi.
  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.
  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC.
  • The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. MDPI.
  • 3D-Printed Ketoenamine Crosslinked Polyrotaxane Hydrogels and Their Mechanochromic Responsiveness. OSTI.GOV.
  • Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel. Growing Science.
  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. PMC.
  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. MDPI.
  • Free Radical Vinyl Polymerization. Polymer Science Learning Center.

Sources

Troubleshooting & Optimization

purification techniques for crude 4-vinylcyclohexan-1-ol mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 4-vinylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 4-vinylcyclohexan-1-ol. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Section 1: Understanding Your Crude Mixture

Effective purification begins with a thorough understanding of the potential impurities in your crude product. 4-Vinylcyclohexan-1-ol is often synthesized via the hydration of 4-vinylcyclohexene, which itself is a dimer of 1,3-butadiene.[1][2] Consequently, the crude mixture is rarely pure and can contain a variety of related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-vinylcyclohexan-1-ol?

A1: The impurity profile of your crude mixture is highly dependent on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted Starting Materials: Primarily 4-vinylcyclohexene.

  • Isomers: The product itself exists as cis and trans isomers.[3] The ratio can vary, and their similar physical properties present the main purification challenge.

  • Byproducts: These can include oxidation products if the sample has been exposed to air, or products from side reactions like polymerization. Trace amounts of 1,2-divinylcyclobutane may also be present from the initial dimerization of butadiene.[1]

  • Solvents: Residual solvents used in the synthesis and workup steps.

Q2: How can I get a preliminary assessment of my crude mixture's purity?

A2: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of the number of components. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and determining the isomeric ratio.[4][5] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[6]

Table 1: Physical Properties of Target Compound and Key Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
4-Vinylcyclohexan-1-ol C₈H₁₄O126.20[7]184 (at 760 mmHg)[8]Target compound. Exists as cis/trans isomers with very similar boiling points.
4-Vinyl-1-cyclohexeneC₈H₁₂108.18[9]128.9[5]Common unreacted starting material. Significantly lower boiling point than the product.
General Purification Workflow

The following diagram outlines a general strategy for purifying crude 4-vinylcyclohexan-1-ol, moving from bulk impurity removal to high-purity polishing.

G cluster_0 Purification Strategy Crude Crude 4-Vinylcyclohexan-1-ol Mixture Analysis1 Initial Analysis (TLC, GC-MS) Crude->Analysis1 Distillation Bulk Purification: Vacuum Fractional Distillation Analysis1->Distillation To remove solvents & low-boiling impurities Analysis2 Purity & Isomer Ratio Check (GC) Distillation->Analysis2 Chromatography High-Purity Polishing: Flash Column Chromatography Analysis2->Chromatography If isomer separation or further purity is required Pure Pure 4-Vinylcyclohexan-1-ol (>99%) Analysis2->Pure If purity & isomer ratio are acceptable Analysis3 Final Purity Analysis (GC, HPLC, NMR) Chromatography->Analysis3 Analysis3->Pure

Caption: General workflow for the purification of 4-vinylcyclohexan-1-ol.

Section 2: Purification by Fractional Distillation

Fractional distillation is an effective first-pass purification technique, particularly for removing impurities with significantly different boiling points, such as unreacted 4-vinylcyclohexene.[10][11] Due to the relatively high boiling point of 4-vinylcyclohexan-1-ol, vacuum distillation is strongly recommended to prevent thermal decomposition.

Troubleshooting Guide: Fractional Distillation

Q1: My distillation is proceeding very slowly, and I can't achieve a good vacuum. What's wrong?

A1: Leaks are the most common cause of a poor vacuum.

  • Check all Joints: Ensure all ground-glass joints are properly sealed with a suitable vacuum grease. Check for cracks in the glassware.

  • Pump Integrity: Verify your vacuum pump is in good working order and the oil is clean.

  • Tubing: Ensure all vacuum tubing is rated for vacuum and has no holes or cracks.

Q2: The temperature at the distillation head is fluctuating wildly.

A2: This often indicates unstable boiling or "bumping."

  • Cause: Insufficiently smooth boiling. This can be caused by a lack of nucleation sites or superheating of the liquid.

  • Solution: Ensure you have added boiling chips or a magnetic stir bar to the distillation flask before heating. Proper and even heating of the flask with a heating mantle is crucial. Wrapping the distillation column with glass wool or aluminum foil can also help maintain a stable temperature gradient.[12]

Q3: I've removed the low-boiling impurities, but I can't seem to separate the cis and trans isomers of my product.

A3: This is an expected limitation of distillation.

  • Causality: Geometric isomers like cis and trans-4-vinylcyclohexan-1-ol often have very close boiling points.[13] Standard laboratory distillation columns typically lack the required number of theoretical plates to resolve such mixtures efficiently. While specialized distillation techniques exist, they are often not practical on a lab scale.

  • Next Step: For isomer separation, you must employ a technique with higher resolving power, such as column chromatography.

Protocol 1: Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Preparation: Charge the round-bottom flask with the crude mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Seal the apparatus and slowly apply vacuum. A cold trap between the apparatus and the pump is essential to protect the pump.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the first fraction, which will primarily consist of low-boiling solvents and unreacted 4-vinylcyclohexene (boiling point will be significantly lower than the product's).

  • Product Collection: Once the head temperature stabilizes at the boiling point of 4-vinylcyclohexan-1-ol at your operating pressure, change the receiving flask to collect the purified product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting to atmospheric pressure.

Section 3: Purification by Flash Column Chromatography

For high-purity requirements and, crucially, for the separation of cis and trans isomers, flash column chromatography is the method of choice.[14] The separation is based on the differential adsorption of the components onto a stationary phase (typically silica gel) and their elution with a mobile phase.

Troubleshooting Guide: Flash Column Chromatography

Q1: My spots are tailing badly on the TLC plate and the column.

A1: Tailing of alcohols on silica gel is common due to strong hydrogen bonding between the hydroxyl group of the analyte and the acidic silanol groups (Si-OH) on the silica surface.[14]

  • Solution 1 (Solvent Polarity): Increase the polarity of your eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.

  • Solution 2 (Solvent System Change): Switch to a different solvent system, such as dichloromethane/methanol, which can offer different selectivity.

  • Solution 3 (Deactivation): While less common for alcohols than for amines, if tailing is severe, consider using deactivated silica or adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like methanol to your less polar solvent (e.g., dichloromethane) to occupy the most active sites on the silica.

Q2: I can't achieve baseline separation between my two isomer spots on the TLC plate.

A2: This indicates your chosen solvent system has poor selectivity for the isomers.

  • Causality: The cis and trans isomers have the same functional groups and differ only in their 3D spatial arrangement. This makes separation challenging. The trans isomer is typically less polar and will have a higher Rf value than the more polar cis isomer.

  • Solution: You must systematically test different solvent systems. Try combinations of hexanes, ethyl acetate, dichloromethane, and small amounts of methanol. A gradient elution on the column, starting with a low polarity and gradually increasing it, is often necessary to achieve separation.

Q3: My recovery from the column is very low.

A3: Low recovery can be due to several factors.

  • Irreversible Adsorption: The compound may be binding too strongly to the silica. This is less likely for an alcohol than for a very polar amine, but can occur. Ensure you are eluting with a sufficiently polar solvent to move the compound off the column.

  • Incomplete Elution: You may have stopped collecting fractions too early. Always run a high-polarity flush (e.g., 10% methanol in dichloromethane) through the column at the end and check these fractions by TLC.

  • Compound Instability: While 4-vinylcyclohexan-1-ol is generally stable, prolonged exposure to acidic silica gel could potentially cause degradation, though this is uncommon. If suspected, consider using a less acidic stationary phase like neutral alumina.[14]

Troubleshooting Workflow: Poor Chromatographic Separation

G start Poor Separation (Overlapping Peaks) check_polarity check_polarity start->check_polarity decrease_polarity Decrease Eluent Polarity (e.g., increase % Hexane) check_polarity->decrease_polarity Yes check_low_rf check_low_rf check_polarity->check_low_rf No check_selectivity Are peaks still overlapping after adjusting polarity? decrease_polarity->check_selectivity increase_polarity Increase Eluent Polarity (e.g., increase % EtOAc) check_low_rf->increase_polarity Yes check_low_rf->check_selectivity No (Rf is optimal) increase_polarity->check_selectivity change_solvent Change Solvent System (e.g., try DCM/MeOH) check_selectivity->change_solvent Yes success Separation Achieved check_selectivity->success No try_gradient Run a Gradient Elution on the Column change_solvent->try_gradient try_gradient->success

Caption: Troubleshooting flowchart for poor separation in chromatography.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of the isomers and gives the less polar isomer an Rf value of ~0.3-0.4.

  • Column Packing: Select an appropriately sized column and dry-pack it with silica gel. Equilibrate the column with the chosen eluent.

  • Sample Loading: Dissolve the crude product (post-distillation) in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which contain the separated isomers.

  • Combine & Evaporate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Section 4: Safety Precautions

Always consult the latest Safety Data Sheet (SDS) before handling 4-vinylcyclohexan-1-ol or any related chemicals.[15]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[16]

  • Hazards: The compound is a combustible liquid.[15] Avoid contact with skin and eyes as it may cause irritation.[16] Inhalation of high vapor concentrations can cause dizziness and nausea.[16]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, and open flames.[15][16]

References

  • NextSDS. (n.d.). 4-vinylcyclohexan-1-ol — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • Testbook. (n.d.). Fractional Distillation Learn its Principle, Procedure, & Applications. Retrieved March 24, 2026, from [Link]

  • Gelest, Inc. (2016, October 17). SAFETY DATA SHEET - 4-VINYL-1-CYCLOHEXENE. Retrieved March 24, 2026, from [Link]

  • International Agency for Research on Cancer. (2001, December 15). 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Vinylcyclohexan-1-ol | C8H14O | CID 3018636 - PubChem. Retrieved March 24, 2026, from [Link]

  • Study.com. (n.d.). Fractional Distillation | Definition & Examples - Lesson. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram of standard 4-vinyl-1-cyclohexene in carbon disulfide. Retrieved March 24, 2026, from [Link]

  • Restek. (n.d.). 4-Vinylcyclohexene - EZGC & EZLC Online Software Suite. Retrieved March 24, 2026, from [Link]

  • Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
  • YouTube. (2026, March 10). Distillation and Fractional Distillation | Easy Chemistry Lesson. Retrieved March 24, 2026, from [Link]

  • INCHEM. (1997, August 26). 4-Vinylcyclohexene (IARC Summary & Evaluation, Volume 60, 1994). Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem. Retrieved March 24, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 4-Vinylcyclohexanol Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the selective oxidation of 4-vinylcyclohexanol to 4-vinylcyclohexanone. This portal provides drug development professionals and synthetic chemists with mechanistic troubleshooting guides, self-validating protocols, and field-proven solutions for overcoming low conversion rates and poor chemoselectivity.

Quantitative Troubleshooting Matrix

When oxidizing 4-vinylcyclohexanol, preserving the pendant vinyl group while achieving >95% conversion of the secondary alcohol is the primary challenge. The table below summarizes the most common failure modes and their quantitative resolutions.

SymptomMechanistic Root CauseRecommended ActionExpected Conversion Increase
Stalled conversion at ~50% Biphasic mass transfer limitationIncrease agitation to >800 rpm; add 5 mol% TBAB+30–40%
Complete loss of vinyl group Competitive epoxidation by HOClBuffer aqueous phase strictly to pH 8.6–9.0 with NaHCO₃N/A (Restores chemoselectivity)
Slow kinetics throughout Steric hindrance at secondary alcoholSwitch catalyst from TEMPO to AZADO or ABNO+40–50%
Catalyst bleaching (colorless) Oxoammonium ring-opening at high pHAvoid unbuffered NaOCl; maintain T < 5 °C+20–30%

Mechanistic FAQs

Q1: Why does my TEMPO/NaOCl oxidation stall at 50-60% conversion despite adding excess bleach? A1: In Anelli-type oxidations, the reaction occurs in a biphasic dichloromethane/water system[1]. The active oxidant, the N-oxoammonium cation, is highly water-soluble, while 4-vinylcyclohexanol remains in the organic phase. If the stirring rate is insufficient, mass transfer across the phase boundary becomes the rate-limiting step. Furthermore, adding excess unbuffered NaOCl raises the pH. At pH > 9.5, the active oxoammonium species undergoes irreversible base-promoted ring-opening and deactivation[2]. Causality Fix: Ensure vigorous stirring (>800 rpm) and introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[3]. Strictly buffer the NaOCl solution with NaHCO₃ to pH 8.6–9.0.

Q2: I am seeing a mixture of products. How do I prevent competitive oxidation of the vinyl group? A2: The vinyl group is highly susceptible to epoxidation by hypochlorous acid (HOCl), which forms if the pH of the aqueous layer drops below 8.0. TEMPO itself does not oxidize alkenes; the chemoselectivity issue stems entirely from the terminal oxidant. Causality Fix: Maintain the pH strictly around 8.6–9.0. If chemoselectivity remains poor, switch the terminal oxidant from NaOCl to iodobenzene diacetate (PhI(OAc)₂) in a monophasic acetonitrile/water system[1].

Q3: My substrate has significant steric hindrance (e.g., substituted at the 2- or 6-position). TEMPO isn't working. What are the alternatives? A3: TEMPO is flanked by four methyl groups, creating a bulky environment that severely retards the oxidation of hindered secondary alcohols[3]. Bicyclic nitroxyl radicals, such as 2-azaadamantane N-oxyl (AZADO) or 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), exhibit significantly less steric hindrance and higher redox potentials, making them highly effective for recalcitrant substrates[2].

Reaction Workflows & Logic

TEMPO_Cycle Alcohol 4-Vinylcyclohexanol (Organic Phase) Ketone 4-Vinylcyclohexanone (Product) Alcohol->Ketone Oxidation TEMPO TEMPO Radical (Catalyst) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Reoxidation by NaOCl Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Alcohol Oxidation (Phase Boundary) Deactivation Ring-Opened Deactivated Catalyst Oxoammonium->Deactivation High pH (>9.5) Base-promoted Hydroxylamine->TEMPO Comproportionation NaOCl NaOCl / NaHCO3 (Aqueous Phase) NaOCl->Oxoammonium pH 8.6-9.0

TEMPO catalytic cycle highlighting the phase boundary mass transfer and high-pH deactivation pathway.

Decision_Tree Start Low Conversion of 4-Vinylcyclohexanol Check1 Is the reaction biphasic? Start->Check1 Action1 Increase stirring >800 rpm Add 5 mol% TBAB Check1->Action1 Yes Check2 Is pH > 9.5? Check1->Check2 No / Already Done Action2 Buffer NaOCl with NaHCO3 to pH 8.6-9.0 Check2->Action2 Yes (Catalyst Death) Check3 Is substrate sterically hindered? Check2->Check3 No Action3 Switch catalyst to AZADO or ABNO Check3->Action3 Yes

Decision tree for troubleshooting low conversion rates in 4-vinylcyclohexanol oxidations.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded directly into the steps to confirm causality and prevent downstream failures.

Protocol A: Optimized Biphasic TEMPO/NaOCl Oxidation

Use this protocol for standard 4-vinylcyclohexanol substrates to ensure high mass transfer and prevent catalyst deactivation.

  • Preparation of the Aqueous Oxidant: In a separate flask, prepare a 0.5 M solution of NaOCl (1.2 equivalents relative to the alcohol). Add solid NaHCO₃ until the pH is strictly stabilized at 8.6–9.0. Validation: Use a calibrated pH meter; pH paper is insufficient here.

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylcyclohexanol (1.0 equiv) in dichloromethane (0.2 M).

  • Catalyst Addition: Add TEMPO (0.01 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) to the organic layer. Validation: The organic layer must turn a distinct, stable pale orange, confirming the presence of the active TEMPO radical[1].

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath.

  • Oxidant Addition: Add the buffered NaOCl solution dropwise over 30 minutes while stirring at >800 rpm. Validation: The solution should maintain a yellow-orange hue. If it turns completely colorless, the catalyst has deactivated (likely due to a localized pH spike)[4], and additional TEMPO (0.005 equiv) must be added.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, quench the remaining oxidant with saturated aqueous Na₂S₂O₃. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: AZADO-Catalyzed Oxidation for Recalcitrant Substrates

Use this protocol if the substrate features severe steric hindrance (e.g., 2,4-dimethyl-4-vinylcyclohexanol)[5] where TEMPO fails.

  • Reaction Assembly: Dissolve the sterically hindered 4-vinylcyclohexanol derivative (1.0 equiv) in a 3:1 mixture of acetonitrile and pH 7.0 phosphate buffer (0.1 M).

  • Catalyst Addition: Add AZADO (0.01 equiv) to the solution.

  • Oxidant Addition: Add solid iodobenzene diacetate (PhI(OAc)₂, 1.1 equiv) in one portion at room temperature[1]. Validation: The reaction is monophasic, eliminating mass transfer variables. The solution will turn yellow as the active oxoammonium species is generated.

  • Monitoring: Stir for 2–4 hours. Monitor via GC-FID. The lack of an aqueous hypochlorite phase completely eliminates the risk of competitive vinyl epoxidation.

  • Workup: Dilute with diethyl ether, wash with saturated aqueous NaHCO₃ followed by brine. Dry and concentrate under reduced pressure.

References

  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects, National Institutes of Health (NIH). Available at:[Link]

  • TEMPO Oxidation, Chem-Station Int. Ed. Available at:[Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy, Organic Chemistry Portal. Available at:[Link]

  • Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions, Royal Society of Chemistry. Available at:[Link]

  • Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Esterification of 4-Vinylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selectivity and Yield Optimization

Welcome to the technical support center for the esterification of 4-vinylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the specific challenges associated with this reaction. Here, we move beyond standard protocols to explain the causality behind common side reactions and offer robust strategies to ensure high selectivity and yield for your desired ester product.

The Core Challenge: A Trifecta of Competing Reactions

The esterification of 4-vinylcyclohexan-1-ol, a secondary allylic alcohol, is a classic yet deceptive transformation. While the primary goal is a straightforward Fischer esterification, the substrate's structure presents a unique set of challenges.[1] Under typical acid-catalyzed conditions, three major side reactions compete with the desired ester formation, often leading to reduced yields, complex purification, and inconsistent results. Understanding these competing pathways is the first step toward rationally designing a successful experiment.

The primary competing pathways are:

  • Acid-Catalyzed Dehydration: The secondary alcohol is prone to elimination of water, forming conjugated and non-conjugated dienes.[2][3]

  • Intermolecular Etherification: Two molecules of the alcohol can condense to form a symmetric ether, a common side reaction for secondary alcohols under acidic conditions.[4][5]

  • Vinyl Group Polymerization: The vinyl moiety is susceptible to both cationic polymerization initiated by the acid catalyst and radical polymerization, leading to oligomeric or polymeric byproducts, often observed as charring or insoluble material.[6][7]

dot graph ERD { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];

} } Caption: Competing reaction pathways in the esterification of 4-vinylcyclohexan-1-ol.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the esterification of 4-vinylcyclohexan-1-ol in a practical question-and-answer format.

Q1: My reaction mixture turned dark brown or black, and I have a low yield of a tar-like substance. What is happening and how can I fix it?

A1: This is a classic sign of polymerization and/or extensive dehydration (charring).[8] The strong acid catalyst, especially at elevated temperatures, can readily initiate cationic polymerization of the vinyl group.

  • Causality: Concentrated sulfuric acid (H₂SO₄) is a strong proton source and a powerful dehydrating agent. High local concentrations or temperatures can create highly reactive carbocation intermediates from either the alcohol (initiating dehydration) or the vinyl group (initiating polymerization).[8]

  • Solutions:

    • Switch to a Milder Catalyst: Replace concentrated H₂SO₄ with p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15. These catalysts are less aggressive and reduce the likelihood of charring.[9]

    • Control Temperature: Do not overheat the reaction. Maintain the minimum temperature required for efficient water removal. For reactions using a Dean-Stark trap with toluene, refluxing at ~110-120 °C is sufficient.[10]

    • Add a Radical Inhibitor: To suppress potential radical polymerization pathways, add a small amount (0.1 mol%) of an inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture.

    • Controlled Catalyst Addition: If using a strong liquid acid, add it slowly to a cooled solution of the reactants to dissipate heat and avoid localized high concentrations.[8]

Q2: My yield is low, and GC-MS analysis shows a significant byproduct with a mass corresponding to the dimer of my starting alcohol minus water. How do I prevent this?

A2: You are observing the formation of bis(4-vinylcyclohexyl) ether. This occurs when one molecule of the protonated alcohol is attacked by a second molecule of the alcohol in an Sₙ2 or Sₙ1-type reaction.[5] This is particularly problematic for secondary alcohols.

  • Causality: Ether formation is a bimolecular reaction, meaning its rate is dependent on the concentration of the alcohol. High concentrations of the alcohol and catalyst at elevated temperatures favor this pathway.

  • Solutions:

    • Adjust Stoichiometry: Instead of running the reaction neat or at high concentrations, use a solvent (like toluene or heptane) to dilute the reactants. This disfavors the bimolecular etherification reaction relative to the esterification.

    • Use an Excess of the Carboxylic Acid: If feasible and economical, using the carboxylic acid as the limiting reagent and the alcohol in slight excess (e.g., 1.2-1.5 equivalents) can be effective. However, a large excess of the alcohol should be avoided. The most common strategy is to use a large excess of the less expensive reagent, but in this case, it can promote etherification.[11] A better approach is to use near-stoichiometric amounts in a solvent and focus on efficient water removal.

    • Lower the Reaction Temperature: Etherification often has a higher activation energy than esterification. Running the reaction at the lowest feasible temperature can favor the desired product.[5]

Q3: My product is contaminated with dienes, making purification difficult. How can I improve selectivity for the ester?

A3: This is due to acid-catalyzed dehydration of the secondary alcohol. The initial protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. A subsequent elimination of a proton yields the alkene.[2][12]

  • Causality: This is an E1 elimination pathway that competes directly with the nucleophilic attack by the carboxylic acid.[2] Strong, non-nucleophilic acids and high temperatures strongly favor elimination.

  • Solutions:

    • Employ Efficient Water Removal: The key to suppressing all side reactions, especially dehydration, is to rigorously remove water as it forms. This drives the esterification equilibrium forward according to Le Châtelier's principle.[13][14] A Dean-Stark apparatus is highly recommended for this purpose.[11][13]

    • Use a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst-15 or Nafion can provide acidic sites for the reaction to occur while potentially reducing dehydration compared to strong mineral acids due to confinement effects within the catalyst pores.[9]

    • Consider Non-Acidic Esterification Methods: If dehydration remains a persistent issue, alternative methods that avoid strong acids should be considered. For example, reacting the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base (like pyridine or triethylamine) or using coupling agents like DCC with DMAP can be highly effective, albeit at a higher reagent cost.[15][16]

ProblemProbable Cause(s)Recommended Solutions
Dark Color / Charring / Tar Polymerization of the vinyl group; Excessive dehydration.Use a milder catalyst (p-TsOH, Amberlyst-15), lower reaction temperature, add a radical inhibitor (BHT).[8]
High MW Byproduct (Ether) Intermolecular condensation of the alcohol.Dilute reactants with a solvent (e.g., toluene), avoid a large excess of the alcohol, lower reaction temperature.[5]
Alkene/Diene Impurities Acid-catalyzed dehydration of the alcohol.Use efficient water removal (Dean-Stark trap), switch to a milder or heterogeneous catalyst, maintain moderate temperature.[2][13]
Low Conversion / Reaction Stalls Unfavorable equilibrium due to water accumulation.Use a Dean-Stark trap or molecular sieves to remove water continuously; ensure the catalyst is active and used in sufficient quantity.[11]

Recommended Experimental Protocols

The following protocols are designed to maximize the yield of the desired ester while minimizing the side reactions discussed above.

Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TsOH) with a Dean-Stark Trap

This method is a robust and widely applicable approach that balances catalytic activity with selectivity by using a milder acid and ensuring continuous water removal.

Materials:

  • 4-Vinylcyclohexan-1-ol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (to provide a ~0.5 M concentration of the limiting reagent)

  • Butylated hydroxytoluene (BHT) (0.001 eq, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 4-vinylcyclohexan-1-ol, the carboxylic acid, p-TsOH·H₂O, BHT (if used), and toluene.

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[13]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until the reaction completion is confirmed by TLC or GC analysis. This may take several hours.

  • Workup - Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Workup - Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash with saturated NaHCO₃ solution to neutralize the p-TsOH and any unreacted carboxylic acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[8] Repeat the wash until no more gas evolves.

  • Workup - Final Washes: Wash the organic layer once with water, followed by one wash with brine to aid in phase separation and remove bulk water.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Troubleshooting decision tree for low-yield esterification reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • ECHEMI. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (2025).
  • Master Organic Chemistry. (2014).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Reddit. (2024).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • Unknown Source. (n.d.). Esters. An Introduction.
  • YouTube. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry.
  • ResearchGate. (n.d.).
  • YouTube. (2020).
  • Organic Syntheses Procedure. (n.d.).
  • Academic Journal of Polymer Science. (2019). Polymerization of 4-Vinyl-1-Cyclohexene Diepoxide by Rhenium Carbonyls Compounds.
  • Benchchem. (n.d.).
  • brainly.com. (2016).
  • Chegg.com. (2016).
  • NCBI Bookshelf. (2001). 4-Vinylcyclohexene - Some Industrial Chemicals.
  • Chemguide. (n.d.).
  • PubChem. (n.d.). 4-Vinylcyclohexan-1-ol | C8H14O | CID 3018636.
  • Benchchem. (n.d.).
  • PMC. (2024).
  • Organic Chemistry Portal. (2007). Virtually Complete E-Selective α,β-Unsaturated Ester Synthesis by Hg(OTf)
  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism - Lesson.
  • Aldrichimica Acta. (n.d.). Aldrichimica Acta 48.2.
  • American Chemical Society. (n.d.).
  • Unknown Source. (n.d.).
  • MDPI. (2019).
  • Diva-Portal.org. (n.d.).
  • Unknown Source. (2023). Strategic Design of Cyclic Acetals for Living Cationic Copolymerization with Vinyl Monomers and Sequence-Controlled Polymer Synthesis.
  • Polymer Solutions. (n.d.).
  • NextSDS. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.).

Sources

Validation & Comparative

Comparative Guide: 4-Vinylcyclohexanol vs. Cyclohexanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced polymer and materials science, the selection of alicyclic alcohols fundamentally dictates polymerization kinetics, thermomechanical stability, and downstream functionalization. This guide provides an objective, data-driven comparison between two critical alicyclic compounds: Cyclohexanol and 4-Vinylcyclohexanol .

While cyclohexanol acts primarily as a monofunctional initiator or complexing agent—most notably in the synthesis of highly reactive polyisobutylenes (HRPIBs)[1]—4-vinylcyclohexanol serves as a bifunctional monomer. Its dual reactivity (a polymerizable vinyl group and a modifiable hydroxyl site) makes it a cornerstone in the synthesis of advanced chemically amplified photoresists for semiconductor lithography[2][3].

Chemical Profiling & Mechanistic Causality

Cyclohexanol: The Sterically Tuned Initiator

Cyclohexanol is a saturated, monofunctional secondary alcohol. In polymer chemistry, it is rarely polymerized itself; instead, it excels as an initiator or co-initiator. A prominent industrial application is the synthesis of HRPIBs using a BF3​⋅Cyclohexanol initiating system[1]. The Causality of Choice: The bulky cyclohexyl ring provides specific steric hindrance that shields the propagating carbenium ion. This steric environment suppresses unwanted carbocation rearrangements and promotes selective β -proton elimination, yielding polymers with up to 90 mol% terminal exo-double bonds[1]. Furthermore, cyclohexanol derivatives are utilized as initiators in the ring-opening polymerization (ROP) of oxiranes to create star-shaped polyether-pentols (PEPOs) for crosslinked polyurethanes[4].

4-Vinylcyclohexanol: The Bifunctional Backbone Builder

4-Vinylcyclohexanol features both a reactive vinyl group and a secondary hydroxyl group. This bifunctionality allows it to be incorporated into polymer backbones via free-radical polymerization while leaving the hydroxyl group available for post-polymerization modification[2]. The Causality of Choice: In photolithography, resins require high dry-etch resistance and solubility switching. Copolymerizing 4-vinylcyclohexanol with 4-hydroxystyrene yields a resin where the alicyclic cyclohexyl ring imparts physical robustness (etch resistance). The pendant hydroxyl groups are then partially protected with acid-labile groups (e.g., silyl ketals). During lithographic exposure, photo-generated acids cleave these groups, rendering the polymer soluble in aqueous base developers like 0.26N TMAH[2][3].

Mechanistic Pathways

G BF3 BF3 (Lewis Acid) Complex BF3·Cyclohexanol Complex BF3->Complex Cyclohexanol Cyclohexanol (Co-Initiator) Cyclohexanol->Complex Carbocation Propagating Carbocation Complex->Carbocation Initiation Isobutylene Isobutylene Monomer Isobutylene->Carbocation HRPIB HRPIB (>90% exo-olefin) Carbocation->HRPIB β-proton elimination

Cationic polymerization of isobutylene via BF3·Cyclohexanol complex.

G VCH 4-Vinylcyclohexanol (Alicyclic + OH) Copolymer Poly(HOST-co-VCH) Backbone VCH->Copolymer HOST 4-Hydroxystyrene (Aromatic + OH) HOST->Copolymer Initiator Radical Initiator (e.g., AIBN) Initiator->Copolymer Copolymerization Protection Silyl Ketal Protection Copolymer->Protection Post-Modification Photoresist Chemically Amplified Resin Protection->Photoresist

Synthesis of functionalized photoresist resin using 4-Vinylcyclohexanol.

Comparative Performance Data

ParameterCyclohexanol4-Vinylcyclohexanol
Primary Role Initiator / Complexing AgentBifunctional Monomer
Reactive Sites 1 (Secondary Hydroxyl)2 (Vinyl group + Secondary Hydroxyl)
Polymerization Type Cationic, Ring-Opening PolymerizationFree Radical, Catalytic Addition
Key Polymer Product Highly Reactive Polyisobutylene (HRPIB)Poly(4-hydroxystyrene-co-4-vinylcyclohexanol)
Molecular Weight Control Low Mn​ (900–3,600 Da)[1]Medium Mn​ (5,000–30,000 Da)[3]
Structural Contribution Terminal end-group / Steric shieldingMain-chain backbone / Pendant reactive site
Primary Industry Fuel additives, Lubricants, PolyurethanesSemiconductor manufacturing (Lithography)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of HRPIB using BF3·Cyclohexanol[1]

Objective: Achieve >90 mol% exo-double bond content in polyisobutylene via steric control.

  • Complex Preparation: In a moisture-free, argon-purged flask, prepare the initiating complex by mixing BF3​ gas with cyclohexanol in a low-polarity solvent mixture of n-hexane and dichloromethane (n-Hex/ CH2​Cl2​ ). Maintain the molar ratio of BF3​ to cyclohexanol at approximately 1:1 to ensure complete complexation.

  • Monomer Introduction: Cool the reactor to -20°C. Introduce a mixed C4 fraction feed (containing isobutylene alongside saturated/unsaturated C4 hydrocarbons).

  • Polymerization: Inject the BF3​⋅Cyclohexanol complex to initiate cationic polymerization. The low solvent polarity and the steric bulk of the cyclohexanol ligand force the termination step toward β -proton elimination rather than chain rearrangement.

  • Quenching & Validation: After the desired reaction time (typically 10-30 minutes), quench the reaction with pre-chilled methanol.

  • Analysis: Wash the polymer with distilled water, dry under vacuum, and analyze via 1H NMR. The validation checkpoint is the integration of the exo-olefinic protons ( δ 4.64 and 4.85 ppm) versus endo-olefinic protons to confirm 90 mol% exo-double bond content.

Protocol B: Synthesis of Poly(4-hydroxystyrene-co-4-vinylcyclohexanol) for Photoresists[2][3]

Objective: Synthesize a base-soluble polymer backbone with 20-30% silyl ketal protection for 248 nm or e-beam lithography.

  • Copolymerization: In a Schlenk flask, dissolve 4-hydroxystyrene and 4-vinylcyclohexanol in a suitable solvent (e.g., propylene glycol methyl ether acetate, PGMEA) at a molar ratio of 15:1.

  • Initiation: Add a free-radical initiator such as AIBN (azobisisobutyronitrile) at 2-5 mol% relative to the monomers. Degas the solution via three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 18-24 hours.

  • Post-Polymerization Modification (Protection): Without isolating the polymer, cool the solution to room temperature. Add 1-trimethylsiloxycyclohexene dropwise in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid). Target a 20% to 30% stoichiometric conversion of the available hydroxyl groups to silyl ketal protecting groups.

  • Isolation & Validation: Precipitate the polymer in a non-solvent (e.g., hexanes/isopropanol mixture), filter, and dry to a constant weight.

  • Analysis: Validate the molecular weight ( Mn​ ~ 10,000 Da) via Gel Permeation Chromatography (GPC). Use Thermogravimetric Analysis (TGA) to confirm the thermal deprotection threshold (onset of mass loss corresponding to the silyl ketal cleavage).

References

  • Synthesis of Highly Reactive Polyisobutylenes with BF3·Cyclohexanol Initiating System Chinese Journal of Polymer Science URL:[Link]

  • New Star-Shaped Polyether-Pentols (PEPOs) for Fabrication of Crosslinked Polyurethanes-Synthesis and Characterization Polymers (Basel) / PubMed URL:[Link]

  • US Patent 6,340,734 B1 - Silsesquioxane polymers, method of synthesis, photoresist composition, and multilayer lithographic method Google Patents URL
  • US Patent App.

Sources

A Guide to the Catalytic Conversion of 4-Vinylcyclohexan-1-ol: A Comparative Analysis of Dehydrogenation and Intramolecular Cyclization Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Vinylcyclohexan-1-ol is a versatile bifunctional molecule possessing two distinct reactive centers: a secondary alcohol on a cyclohexane ring and a pendant vinyl group. This unique structure allows for selective catalytic transformations, opening avenues to a range of valuable chemical intermediates. The strategic choice of catalyst and reaction conditions can steer the conversion towards one of two primary pathways: the oxidation of the alcohol to a ketone or an intramolecular cyclization to form a spirocyclic ether.

This guide provides an in-depth comparison of these two catalytic routes. We will explore the mechanistic rationale behind each pathway, compare the performance of various catalytic systems with supporting data, and provide detailed experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the knowledge to select and implement the optimal synthetic strategy for their specific objectives.

Pathway 1: Catalytic Dehydrogenation and Oxidation to 4-Vinylcyclohexan-1-one

This pathway focuses on the selective transformation of the secondary alcohol into a ketone, preserving the vinyl group for subsequent reactions. The primary product, 4-vinylcyclohexan-1-one, is a useful building block in organic synthesis. This conversion is typically achieved through catalytic acceptorless dehydrogenation (CAD) or direct oxidation.

Mechanistic Rationale & Causality

The core principle of this pathway is the selective removal of two hydrogen atoms from the alcohol moiety (C-H and O-H).

  • Acceptorless Dehydrogenation: This is an atom-economical and environmentally benign approach where the alcohol is dehydrogenated to a ketone with the liberation of hydrogen gas (H₂). Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), are highly effective. The mechanism often involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the ketone, a metal-hydride species, and subsequent reductive elimination of H₂.[1][2] The choice of a heterogeneous catalyst like Pd on carbon (Pd/C) is often favored for its ease of separation and recyclability.[3]

  • Oxidation: In this classic approach, a stoichiometric oxidant is used to accept the electrons and protons from the alcohol. Modern methods utilize catalytic amounts of an active species (e.g., a nitroxyl radical like TEMPO or a metal complex) in the presence of a terminal oxidant (like sodium hypochlorite or O₂).[4][5][6] The causality for choosing this method often relates to achieving high conversion under milder conditions (e.g., room temperature) where dehydrogenation might be slow.

The key challenge and the reason for careful catalyst selection is achieving high chemoselectivity for the alcohol over the vinyl group, which is also susceptible to oxidation or hydrogenation.

Visualization of Dehydrogenation Pathway

G cluster_main Pathway 1: Catalytic Dehydrogenation A 4-Vinylcyclohexan-1-ol B 4-Vinylcyclohexan-1-one A->B  [Pd] or [Cu] Catalyst Heat, -H₂ H2 H₂ Gas B->H2 G cluster_main Pathway 2: Intramolecular Hydroalkoxylation A 4-Vinylcyclohexan-1-ol B 2-Oxaspiro[4.5]dec-6-ene A->B  Intramolecular Cyclization C Cu(OTf)₂ (S,S)-t-Bu-Box Ligand Oxidant & H-donor C->A Activates

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Vinylcyclohexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers and scientists at the forefront of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides a comprehensive, technically grounded framework for the use of 4-Vinylcyclohexan-1-ol, ensuring that operational excellence and laboratory safety are not just parallel goals, but integrated components of your workflow. Our commitment is to empower your research by providing clarity and in-depth guidance that extends beyond the product, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of 4-Vinylcyclohexan-1-ol

Table 1: Physicochemical and Inferred Hazard Data for 4-Vinylcyclohexan-1-ol

PropertyValue/InformationSource
Molecular Formula C8H14OPubChem[8]
Molar Mass 126.20 g/mol PubChem[8]
Boiling Point 184°C at 760 mmHgCHEMLYTE SOLUTIONS[1]
Flash Point 70.4°CCHEMLYTE SOLUTIONS[1]
Inferred Flammability Flammable LiquidBased on Flash Point
Inferred Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Inferred from related compounds[3][9][10]
Inferred Skin Corrosion/Irritation Likely to be a skin irritant.Inferred from 1-vinylcyclohexan-1-ol and 4-Vinylcyclohexene[2][3][6]
Inferred Eye Damage/Irritation Likely to be an eye irritant.Inferred from 1-vinylcyclohexan-1-ol and 4-Vinylcyclohexene[2][3]
Inferred Carcinogenicity/Mutagenicity Potential for long-term health effects cannot be ruled out.Inferred from 4-Vinylcyclohexene[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is a critical control measure to mitigate the risks associated with handling 4-Vinylcyclohexan-1-ol. The following recommendations are based on a comprehensive assessment of its inferred hazards.

Step-by-Step PPE Selection Protocol
  • Hand Protection : Due to the likelihood of skin irritation, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as they provide good resistance to a wide range of organic chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider using thicker gauge gloves.

  • Eye and Face Protection : To protect against splashes and vapors, chemical splash goggles are required. In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A flame-resistant lab coat should be worn to protect against accidental splashes and fire hazards. Ensure the lab coat is fully buttoned.

  • Respiratory Protection : Work with 4-Vinylcyclohexan-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) for 4-Vinylcyclohexan-1-ol Hand Hand Protection (Nitrile or Neoprene Gloves) Eye Eye Protection (Chemical Splash Goggles) Face Face Protection (Face Shield - for splash risk) Eye->Face High Splash Potential? Body Body Protection (Flame-Resistant Lab Coat) Respiratory Respiratory Protection (Chemical Fume Hood or Respirator) Start Initiate Work with 4-Vinylcyclohexan-1-ol Start->Hand Start->Eye Start->Body Start->Respiratory

Caption: PPE Selection Workflow for 4-Vinylcyclohexan-1-ol.

Operational and Disposal Plans: A Framework for Safe Laboratory Practice

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Step-by-Step Handling and Storage Protocol
  • Procurement and Storage :

    • Acquire the smallest quantity of 4-Vinylcyclohexan-1-ol necessary for your immediate research needs.

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][9]

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][9]

    • Ensure the storage area is equipped with appropriate fire suppression equipment.

  • Handling :

    • All handling of 4-Vinylcyclohexan-1-ol should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3]

    • Have a spill kit readily available that is appropriate for flammable organic liquids.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation :

    • All waste containing 4-Vinylcyclohexan-1-ol, including contaminated consumables (e.g., gloves, paper towels), must be treated as hazardous waste.

    • Segregate this waste from other waste streams to prevent incompatible chemical reactions.

  • Waste Collection and Labeling :

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "4-Vinylcyclohexan-1-ol".

    • Solid waste contaminated with 4-Vinylcyclohexan-1-ol should be collected in a separate, clearly labeled hazardous waste container.

  • Final Disposal :

    • Dispose of all 4-Vinylcyclohexan-1-ol waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain.[3]

    • Follow all local, state, and federal regulations for the disposal of flammable and potentially hazardous chemical waste.

Disposal_Workflow cluster_disposal Disposal Protocol for 4-Vinylcyclohexan-1-ol Identify Identify Waste (Liquid & Contaminated Solids) Segregate Segregate from Other Waste Streams Identify->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Dispose Dispose via Institutional Hazardous Waste Program Collect->Dispose Start Generation of 4-Vinylcyclohexan-1-ol Waste Start->Identify

Caption: Waste Disposal Workflow for 4-Vinylcyclohexan-1-ol.

By adhering to these detailed protocols, you can confidently and safely incorporate 4-Vinylcyclohexan-1-ol into your research endeavors, secure in the knowledge that you are upholding the highest standards of laboratory safety and scientific integrity.

References

  • PubChem. 4-Vinylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • Gelest, Inc. (2016, October 17). 4-VINYL-1-CYCLOHEXENE Safety Data Sheet. [Link]

  • Tetra. (2021, June 7).
  • Thermo Fisher Scientific. (2014, July 18).
  • NextSDS. 4-vinylcyclohexan-1-ol — Chemical Substance Information. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 4-Vinyl-1-cyclohexene, stabilized.
  • Merck Millipore. (2025, June 26).
  • Fisher Scientific. (2006, April 5). SAFETY DATA SHEET: 4-Vinyl-1-cyclohexene, stabilized.
  • INCHEM. (2019, November). ICSC 1177 - 4-VINYLCYCLOHEXENE. [Link]

  • National Center for Biotechnology Information. (1990, May). Toxicity of 4-vinyl-1-cyclohexene diepoxide after 13 weeks of dermal or oral exposure in rats and mice. PubMed. [Link]

  • Agilent Technologies, Inc. (2019, March 25). 4-Vinylcyclohexene - Safety Data Sheet. [Link]

  • Medicom. Chemical Resistance Reference Chart.
  • BINGOLD. Chemical resistance list - disposable gloves. [Link]

  • Unisafe Gloves. Gloves Chemical Resistance Chart. [Link]

  • C.P.A. Chem Ltd. (2019, March 1).
  • Wikipedia. (2023, November 28). 4-Vinylcyclohexene. [Link]

  • Lab Logistics Group GmbH. LLG-Gloves Nitrile Chemical resistance.
  • NextSDS. 1-vinylcyclohexan-1-ol — Chemical Substance Information. [Link]

  • Unisafe Gloves. Chemical Resistance Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.